Product packaging for 2-Methyltryptoline(Cat. No.:CAS No. 13100-00-0)

2-Methyltryptoline

Cat. No.: B083800
CAS No.: 13100-00-0
M. Wt: 186.25 g/mol
InChI Key: JOFKCNJIUXPJAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1, 2, 3, 4-Tetrahydro-2-methyl-b-carboline, also known as 2-methyl-1, 2, 3, 4-tetrahydro-beta-carboline or 2-methyltryptoline, belongs to the class of organic compounds known as beta carbolines. Beta carbolines are compounds containing a 9H-pyrido[3, 4-b]indole moiety. 1, 2, 3, 4-Tetrahydro-2-methyl-b-carboline exists as a solid, slightly soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, 1, 2, 3, 4-tetrahydro-2-methyl-b-carboline is primarily located in the cytoplasm. Outside of the human body, 1, 2, 3, 4-tetrahydro-2-methyl-b-carboline can be found in fruits. This makes 1, 2, 3, 4-tetrahydro-2-methyl-b-carboline a potential biomarker for the consumption of this food product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2 B083800 2-Methyltryptoline CAS No. 13100-00-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-14-7-6-10-9-4-2-3-5-11(9)13-12(10)8-14/h2-5,13H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFKCNJIUXPJAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40156838
Record name 2-Methyltryptoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1,2,3,4-Tetrahydro-2-methyl-b-carboline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029836
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13100-00-0
Record name 2-Methyl-1,2,3,4-tetrahydro-β-carboline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13100-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyltryptoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013100000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyltryptoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-Tetrahydro-2-methyl-b-carboline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029836
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

216 - 218 °C
Record name 1,2,3,4-Tetrahydro-2-methyl-b-carboline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029836
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

2-Methyltryptoline synthesis pathway and mechanism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 2-Methyltryptoline

Introduction

This compound, scientifically known as 2-methyl-1,2,3,4-tetrahydro-β-carboline (2-Me-THBC), is a heterocyclic compound belonging to the tetrahydro-β-carboline class of alkaloids. These structures are of significant interest to researchers in medicinal chemistry and drug development due to their presence in various natural products and their diverse pharmacological activities. The tetrahydro-β-carboline scaffold is a privileged structure in medicinal chemistry, serving as a foundation for the development of therapeutic agents targeting the central nervous system, as well as antiviral, and antitumor agents. This guide provides a detailed overview of the primary synthesis pathway for this compound, its reaction mechanism, a comprehensive experimental protocol, and relevant quantitative data.

Primary Synthesis Pathway: The Pictet-Spengler Reaction

The most common and effective method for the synthesis of this compound and other tetrahydro-β-carbolines is the Pictet-Spengler reaction.[1] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[2] For the synthesis of this compound, the specific reactants are N-methyltryptamine (a β-indolylethylamine) and formaldehyde.

The reaction is typically carried out in the presence of a protic or Lewis acid catalyst. The acid plays a crucial role in activating the carbonyl group of the aldehyde, facilitating the formation of an electrophilic iminium ion, which is necessary for the subsequent intramolecular cyclization.[2]

Reaction Mechanism

The mechanism of the Pictet-Spengler reaction for the synthesis of this compound proceeds through the following key steps:

  • Iminium Ion Formation : The reaction is initiated by the nucleophilic attack of the secondary amine of N-methyltryptamine on the carbonyl carbon of formaldehyde. This is followed by dehydration under acidic conditions to form a highly electrophilic N-methyl-N-(1H-indol-3-yl)ethan-1-iminium ion.

  • Intramolecular Electrophilic Aromatic Substitution : The electron-rich C3 position of the indole ring of the tryptamine derivative then acts as a nucleophile, attacking the electrophilic iminium ion in an intramolecular fashion. This step is a 6-endo-trig cyclization.[1]

  • Deprotonation and Aromatization : The resulting spirocyclic intermediate is unstable and rapidly undergoes deprotonation to restore the aromaticity of the indole ring system, yielding the final product, this compound.

Pictet_Spengler_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product N_methyltryptamine N-Methyltryptamine Iminium_ion Iminium Ion N_methyltryptamine->Iminium_ion + Formaldehyde Formaldehyde Formaldehyde Spirocycle Spirocyclic Intermediate Iminium_ion->Spirocycle Intramolecular Cyclization Water - H₂O Product This compound Spirocycle->Product Deprotonation Deprotonation - H⁺ Catalyst + H⁺ (Acid Catalyst)

Caption: Pictet-Spengler reaction mechanism for this compound synthesis.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via the Pictet-Spengler reaction.

Materials and Reagents:

  • N-methyltryptamine

  • Formaldehyde (37% aqueous solution)

  • Trifluoroacetic acid (TFA) or another suitable acid catalyst

  • Dichloromethane (DCM) or another suitable solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator, chromatography column)

Experimental_Workflow start Start dissolve Dissolve N-methyltryptamine in solvent start->dissolve add_reagents Add formaldehyde and acid catalyst dissolve->add_reagents react Stir at specified temperature and time add_reagents->react quench Quench reaction with sodium bicarbonate react->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry evaporate Evaporate solvent dry->evaporate purify Purify by column chromatography evaporate->purify characterize Characterize product (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for this compound synthesis.

Procedure:

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve N-methyltryptamine (1 equivalent) in a suitable solvent such as dichloromethane.

  • Addition of Reagents : To the stirred solution, add an aqueous solution of formaldehyde (1.1 equivalents). Subsequently, add the acid catalyst, such as trifluoroacetic acid (TFA), dropwise.

  • Reaction : Allow the reaction mixture to stir at room temperature for a specified period, typically ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup : Upon completion of the reaction, quench the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. Transfer the mixture to a separatory funnel.

  • Extraction : Extract the aqueous layer with dichloromethane or another suitable organic solvent. Combine the organic layers.

  • Drying and Concentration : Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification : Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Quantitative Data

The yield and purity of this compound can vary depending on the specific reaction conditions employed. The following table summarizes typical parameters and expected outcomes for the Pictet-Spengler synthesis of this compound.

ParameterValue / ConditionNotes
Starting Material N-methyltryptamine---
Reagent FormaldehydeTypically used in slight excess (1.1-1.5 eq.).
Catalyst Trifluoroacetic acid (TFA), Hydrochloric acid (HCl), or other Brønsted/Lewis acidsThe choice of acid can influence reaction rate and yield.
Solvent Dichloromethane (DCM), Methanol (MeOH), WaterSolvent choice can affect reaction time and workup.
Temperature Room Temperature to RefluxMilder conditions are often sufficient.
Reaction Time 2 - 24 hoursMonitored by TLC for completion.
Typical Yield 70 - 95%Highly dependent on reaction conditions and purification.
Purity >98%Achievable with proper chromatographic purification.

Note: The values presented in this table are representative and may vary based on the specific experimental setup and scale of the reaction.

Conclusion

The synthesis of this compound is most effectively achieved through the well-established Pictet-Spengler reaction. This method offers a straightforward and high-yielding pathway to this important tetrahydro-β-carboline derivative from readily available starting materials, N-methyltryptamine and formaldehyde. The reaction proceeds via a well-understood acid-catalyzed mechanism involving the formation of an iminium ion and subsequent intramolecular cyclization. By carefully controlling the reaction conditions and employing standard purification techniques, this compound can be obtained in high purity, making it accessible for further investigation and application in drug discovery and development.

References

2-Methyltryptoline: An In-depth Technical Guide on its Role as a Metabolite of N,N-DMT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dimethyltryptamine (DMT), a potent endogenous psychedelic, undergoes extensive metabolism in the human body. While the primary metabolic pathways involving monoamine oxidase (MAO) leading to the formation of indole-3-acetic acid (IAA) and N,N-dimethyltryptamine-N-oxide (DMT-NO) are well-documented, the formation of minor metabolites presents an area of ongoing research. This technical guide focuses on one such minor metabolite, 2-Methyltryptoline, also known as 2-methyl-1,2,3,4-tetrahydro-β-carboline (2-MTHBC). This document provides a comprehensive overview of the current scientific understanding of this compound's formation, proposed analytical methodologies for its detection, and a summary of the known pharmacological activities of related β-carboline compounds, while highlighting the existing gaps in the literature.

Introduction to N,N-DMT Metabolism

N,N-dimethyltryptamine is rapidly metabolized in the body, primarily by the enzyme monoamine oxidase A (MAO-A)[1]. This enzymatic action leads to the production of the major metabolite, indole-3-acetic acid (IAA)[1]. Another significant metabolic pathway involves N-oxidation, resulting in the formation of DMT-N-oxide[1]. However, research has also identified the formation of other, less abundant metabolites, including various β-carbolines. Among these is this compound (2-MTHBC), a tetrahydro-β-carboline that is considered a minor metabolite of DMT[2]. Its formation is thought to occur through the cyclization of an intermediate iminium ion generated during the demethylation of DMT[1].

Formation of this compound from N,N-DMT

The biotransformation of N,N-DMT to this compound is not a primary metabolic route but rather a secondary pathway. The proposed mechanism involves the enzymatic demethylation of DMT, which can lead to the formation of a reactive iminium ion intermediate. This intermediate can then undergo an intramolecular cyclization reaction, known as a Pictet-Spengler reaction, to form the tricyclic structure of this compound.

G DMT N,N-Dimethyltryptamine (DMT) Iminium Iminium Ion Intermediate DMT->Iminium Demethylation MTHBC This compound (2-MTHBC) Iminium->MTHBC Intramolecular Cyclization (Pictet-Spengler reaction)

Figure 1: Proposed metabolic pathway for the formation of this compound from N,N-DMT.

Quantitative Data

Currently, there is a notable scarcity of quantitative data in the scientific literature regarding the in vivo concentrations of this compound following the administration of N,N-DMT. While some studies have identified 2-methyl-1,2,3,4-tetrahydro-β-carboline as an endogenous constituent in rat brain and adrenal glands, these were not conducted in the context of DMT administration. The table below is intended to house future quantitative findings.

Biological MatrixSpeciesDMT DoseTime PointThis compound ConcentrationReference
Data Not Available

Table 1: Quantitative Analysis of this compound as a Metabolite of N,N-DMT (Illustrative)

Experimental Protocols for Analysis

The analysis of tetrahydro-β-carbolines in biological matrices typically requires sensitive and specific analytical techniques due to their low endogenous concentrations and their potential for artifactual formation during sample preparation[3]. High-performance liquid chromatography (HPLC) with fluorescence detection and gas chromatography-mass spectrometry (GC-MS) are commonly employed methods for the analysis of β-carbolines[4][5][6].

General Workflow for Sample Analysis

A general workflow for the extraction and analysis of this compound from biological samples such as plasma or urine would involve several key steps.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection Sample Biological Sample (Plasma/Urine) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (optional for GC-MS) Extraction->Derivatization Chromatography HPLC or GC Separation Derivatization->Chromatography Detection Fluorescence or Mass Spectrometry Detection Chromatography->Detection Quantification Quantification Detection->Quantification G MTHBC This compound (2-MTHBC) Receptors Potential Receptor Targets (Serotonin, Dopamine, Benzodiazepine, NMDA) MTHBC->Receptors Binding Affinity? Effects Potential Pharmacological Effects (Neuromodulation) Receptors->Effects Downstream Signaling?

References

An In-depth Technical Guide to Investigating the Receptor Binding Affinity of 2-Methyltryptoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Methyltryptoline and the β-Carboline Alkaloids

This compound is a derivative of tryptoline and a member of the β-carboline family of alkaloids. These compounds are of significant interest in neuroscience and pharmacology due to their diverse biological activities. β-carbolines are known to interact with a variety of receptors and enzymes in the central nervous system, including serotonin (5-HT) receptors, dopamine receptors, and monoamine oxidases (MAO). Their effects can range from sedative and anxiolytic to psychoactive, depending on their specific structure and receptor affinities. Given its structural similarity to other pharmacologically active β-carbolines, this compound is a compound of interest for its potential to modulate monoaminergic systems.

Potential Molecular Targets and Rationale

Based on the pharmacology of the β-carboline scaffold, the primary molecular targets for this compound are hypothesized to be:

  • Monoamine Oxidase (MAO): Many β-carbolines are known inhibitors of MAO-A and/or MAO-B, enzymes critical for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAO leads to increased synaptic availability of these neurotransmitters.

  • Serotonin (5-HT) Receptors: The indole structure within this compound is a common feature of ligands that bind to various 5-HT receptor subtypes.

  • Dopamine (D) Receptors: Some β-carbolines have shown affinity for dopamine receptors, suggesting a potential role in modulating dopaminergic neurotransmission.

  • Monoamine Transporters: The serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET) are also potential targets, as their modulation affects the reuptake of neurotransmitters from the synaptic cleft.

Experimental Protocols for Determining Binding Affinity

The following sections detail the established experimental protocols that can be employed to investigate the binding affinity of this compound for its hypothesized molecular targets.

Radioligand Binding Assays for Receptors and Transporters

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor or transporter. These assays involve the use of a radiolabeled ligand (a molecule with a radioactive isotope attached) that is known to bind to the target of interest. The unlabeled compound (in this case, this compound) is then introduced to compete with the radioligand for binding to the target.

3.1.1. General Principles

The fundamental principle of a competitive radioligand binding assay is to measure the concentration of the unlabeled test compound required to displace 50% of the specifically bound radioligand (the IC50 value). This IC50 value can then be converted to an inhibition constant (Ki), which represents the affinity of the test compound for the receptor.

3.1.2. Materials and Reagents

  • Target Source: Cell membranes or tissue homogenates expressing the receptor or transporter of interest (e.g., HEK293 cells transfected with the human serotonin transporter, or rat brain striatal membranes for dopamine transporter studies).

  • Radioligand: A high-affinity radioligand specific for the target (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]GBR 12935 for DAT).

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: A buffer solution that maintains a stable pH and ionic environment for the binding reaction.

  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counter: To measure the radioactivity on the filters.

3.1.3. Step-by-Step Protocol for a Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Homogenize the tissue or cells in an ice-cold buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet by resuspension and centrifugation to remove endogenous substances.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd value, and varying concentrations of this compound.

    • Include control wells for total binding (radioligand and buffer only) and non-specific binding (radioligand and a high concentration of a known saturating unlabeled ligand).

  • Incubation:

    • Add the prepared membranes to each well to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

    • Wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Oxidase (MAO) Inhibition Assay

To determine if this compound inhibits MAO-A or MAO-B, a common method is to measure the production of a fluorescent or chromogenic product resulting from the enzymatic activity of MAO.

3.2.1. General Principles

This assay measures the enzymatic activity of MAO in the presence of varying concentrations of the inhibitor (this compound). The concentration of the inhibitor that reduces the enzyme activity by 50% is the IC50 value.

3.2.2. Materials and Reagents

  • Enzyme Source: Recombinant human MAO-A or MAO-B, or mitochondrial fractions from tissues rich in MAO (e.g., rat liver).

  • Substrate: A substrate for MAO that leads to a detectable product (e.g., kynuramine, which is oxidized to 4-hydroxyquinoline).

  • Test Compound: this compound.

  • Assay Buffer: A suitable buffer for the enzymatic reaction.

  • Detection Reagents: Reagents to stop the reaction and measure the product (e.g., a spectrophotometer or fluorometer).

3.2.3. Step-by-Step Protocol for MAO Inhibition Assay

  • Enzyme and Inhibitor Pre-incubation:

    • In a 96-well plate, add the MAO enzyme and varying concentrations of this compound.

    • Include control wells with the enzyme and buffer only (100% activity) and wells with a known MAO inhibitor as a positive control.

    • Pre-incubate for a specific time to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Add the substrate (e.g., kynuramine) to all wells to start the enzymatic reaction.

  • Incubation:

    • Incubate the plate at 37°C for a set period.

  • Termination and Detection:

    • Stop the reaction (e.g., by adding a strong base).

    • Measure the amount of product formed using a spectrophotometer or fluorometer at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of MAO inhibition for each concentration of this compound relative to the control wells.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Data Presentation

While specific data for this compound is not available, the following tables illustrate how the results of the described assays should be structured for clear comparison.

Table 1: Hypothetical Receptor and Transporter Binding Affinities of this compound

TargetRadioligandKi (nM)
Serotonin Transporter (SERT)[³H]CitalopramData Not Available
Dopamine Transporter (DAT)[³H]GBR 12935Data Not Available
Norepinephrine Transporter (NET)[³H]NisoxetineData Not Available
5-HT₁A Receptor[³H]8-OH-DPATData Not Available
5-HT₂A Receptor[³H]KetanserinData Not Available
Dopamine D₂ Receptor[³H]SpiperoneData Not Available

Table 2: Hypothetical Monoamine Oxidase Inhibition by this compound

EnzymeIC₅₀ (µM)
MAO-AData Not Available
MAO-BData Not Available

Visualizations of Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows and potential signaling pathways relevant to the study of this compound.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Assay_Setup Assay Setup in 96-well Plate Membrane_Prep->Assay_Setup Reagent_Prep Reagent Preparation (Radioligand, Compound) Reagent_Prep->Assay_Setup Incubation Incubation to Reach Equilibrium Assay_Setup->Incubation Filtration Filtration to Separate Bound/Free Ligand Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Data_Processing Calculate Specific Binding Quantification->Data_Processing Curve_Fitting Generate Dose-Response Curve Data_Processing->Curve_Fitting Ki_Calculation Calculate Ki from IC50 Curve_Fitting->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay.

MAO_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep Enzyme Preparation (MAO-A/B) Pre_Incubation Pre-incubation of Enzyme and Inhibitor Enzyme_Prep->Pre_Incubation Compound_Prep Test Compound Dilution Compound_Prep->Pre_Incubation Reaction_Initiation Add Substrate to Start Reaction Pre_Incubation->Reaction_Initiation Incubation Incubation at 37°C Reaction_Initiation->Incubation Termination_Detection Stop Reaction and Measure Product Incubation->Termination_Detection Calculate_Inhibition Calculate % Inhibition Termination_Detection->Calculate_Inhibition Curve_Fitting Generate Dose-Response Curve Calculate_Inhibition->Curve_Fitting IC50_Determination Determine IC50 Value Curve_Fitting->IC50_Determination

Caption: Workflow for a monoamine oxidase (MAO) inhibition assay.

G_Protein_Coupled_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand This compound (Hypothetical Ligand) GPCR GPCR (e.g., 5-HT or Dopamine Receptor) Ligand->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Activates Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Leads to

Caption: A generalized G-protein coupled receptor signaling pathway.

Conclusion

While the specific binding affinities of this compound remain to be elucidated, this guide provides the necessary framework for a comprehensive investigation into its pharmacological profile. By employing the detailed protocols for radioligand binding assays and enzyme inhibition assays, researchers can systematically determine the affinity of this compound for key neurological targets. The resulting data will be crucial for understanding its potential therapeutic applications and mechanism of action within the central nervous system. Further studies, guided by the initial binding profile, can then explore its functional activity (agonist, antagonist, or allosteric modulator) at the identified targets.

The Biosynthesis of β-Carbolines: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the enzymatic and non-enzymatic pathways, key molecular players, and analytical methodologies in the formation of β-carboline alkaloids across biological systems.

Introduction

β-carbolines are a large and structurally diverse family of indole alkaloids that have garnered significant interest from the scientific community due to their wide range of pharmacological activities. These compounds are found in various plants, animals, and microorganisms, and are also formed endogenously in mammals, including humans. Their biological effects are vast, encompassing neuromodulatory, psychoactive, antimicrobial, and antitumor properties. This technical guide provides a comprehensive overview of the biosynthesis of β-carbolines, detailing the core chemical reactions, the enzymes involved, and the analytical techniques used for their study. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the formation of these potent bioactive molecules.

The core of β-carboline biosynthesis revolves around the Pictet-Spengler reaction , a condensation and cyclization reaction between a β-arylethylamine and an aldehyde or a ketone.[1][2][3] In biological systems, the primary precursor for the indoleamine portion of β-carbolines is the amino acid L-tryptophan.[4] This guide will delve into the enzymatic machinery that facilitates this reaction in various organisms, with a particular focus on the well-characterized pathways in plants. Furthermore, it will explore the non-enzymatic formation of β-carbolines, particularly in the context of food processing and endogenous human metabolism.

Core Biosynthetic Pathways

The biosynthesis of β-carbolines can be broadly categorized into enzymatic and non-enzymatic pathways. While the fundamental chemical transformation, the Pictet-Spengler reaction, remains the same, the catalysts and precursors can vary significantly.

Enzymatic Biosynthesis in Plants

Plants are a rich source of β-carboline alkaloids, with well-studied biosynthetic pathways in species such as Peganum harmala (Syrian rue) and Catharanthus roseus (Madagascar periwinkle).[5][6] The central pathway involves two key enzymes: Tryptophan Decarboxylase (TDC) and Strictosidine Synthase (STR) .[5][7]

  • Tryptophan Decarboxylase (TDC): This pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzes the decarboxylation of L-tryptophan to produce tryptamine.[8][9] This is often the first committed step in the biosynthesis of many indole alkaloids, including β-carbolines.

  • Strictosidine Synthase (STR): This enzyme catalyzes the stereospecific Pictet-Spengler condensation of tryptamine with an aldehyde, typically the monoterpenoid secologanin, to form strictosidine.[10][11] Strictosidine is a crucial intermediate in the biosynthesis of a vast array of monoterpenoid indole alkaloids. In the case of simpler β-carbolines like harman and harmaline, other aldehydes or pyruvic acid can serve as the carbonyl donor.[4]

The following diagram illustrates the core enzymatic pathway for the biosynthesis of strictosidine, a precursor to many complex β-carboline alkaloids.

plant_biosynthesis cluster_enzymes Enzymes Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Tryptophan Decarboxylase (TDC) Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin Secologanin Secologanin->Strictosidine TDC TDC STR STR

Core enzymatic pathway of strictosidine biosynthesis in plants.
Endogenous Biosynthesis in Mammals

β-carbolines are also synthesized endogenously in mammals, where they can act as neuromodulators. The formation occurs through a non-enzymatic or enzyme-assisted Pictet-Spengler reaction involving biogenic amines (like tryptamine and serotonin) and aldehydes or α-keto acids that are present in the body. For instance, the reaction of tryptamine with formaldehyde or acetaldehyde can lead to the formation of simple β-carbolines.[12][13]

The interaction of β-carbolines with Monoamine Oxidase (MAO) is of particular significance. MAO is an enzyme responsible for the degradation of monoamine neurotransmitters.[14] Many β-carbolines are potent inhibitors of MAO-A and MAO-B, leading to an increase in the levels of neurotransmitters like serotonin, dopamine, and norepinephrine in the brain.[15][16][17] This inhibitory action is a key mechanism behind the psychoactive and antidepressant effects of certain β-carbolines.

The logical relationship between β-carboline formation and its impact on monoamine oxidase activity is depicted below.

mammalian_interaction Tryptamine Tryptamine BetaCarbolines β-Carbolines Tryptamine->BetaCarbolines Pictet-Spengler Reaction Aldehydes Aldehydes / α-Keto Acids Aldehydes->BetaCarbolines MAO Monoamine Oxidase (MAO) BetaCarbolines->MAO Inhibition Degradation Neurotransmitter Degradation MAO->Degradation Catalysis Neurotransmitters Monoamine Neurotransmitters (Serotonin, Dopamine) Neurotransmitters->Degradation

Interaction of endogenously formed β-carbolines with Monoamine Oxidase.
Biosynthesis in Microorganisms

Certain fungi, such as those of the Aspergillus genus, are also known to produce β-carboline alkaloids.[18][19] The biosynthetic pathways in these microorganisms are less well-characterized than in plants but are thought to involve similar Pictet-Spengler-type condensations. The enzymes responsible for these transformations in fungi are an active area of research. Recent studies have identified unique enzyme- and non-enzyme-cocatalyzed mechanisms for β-carboline formation in Aspergillus fumigatus.[18] Additionally, bacteria present in the gut microbiota have been shown to possess tryptophan decarboxylase activity, suggesting a potential role for the gut microbiome in the production of tryptamine, a precursor for endogenous β-carboline synthesis.[20]

Quantitative Data on β-Carboline Biosynthesis

The following tables summarize key quantitative data related to the biosynthesis of β-carbolines, providing a valuable resource for comparative analysis.

Table 1: Enzyme Kinetic Parameters for Tryptophan Decarboxylase (TDC)
Enzyme SourceSubstrateKm (μM)kcat (min-1)Reference
Camptotheca acuminata (CaTDC3)L-Tryptophan4825.6[8]
Catharanthus roseus (CrTDC)L-Tryptophan51.75.1[8]
Ophiorrhiza pumila (OpTDC)L-Tryptophan720-[8]
Oryza sativa (OsTDC)L-Tryptophan690-[8]
Rauvolfia verticillata (RvTDC)L-Tryptophan2890-[8]
Mediterraneibacter gnavusL-Tryptophan11004400[20]
Mediterraneibacter gnavusL-Phenylalanine70000230[20]

Note: '-' indicates data not available in the cited source.

Table 2: Enzyme Kinetic Parameters for Strictosidine Synthase (STR)
Enzyme SourceSubstrate (Amine)Substrate (Aldehyde)Km (mM)Reference
Catharanthus roseusTryptamineSecologanin2.3 (Tryptamine), 3.4 (Secologanin)[10]
Rauvolfia serpentinaTryptamineSecologanin-[21]

Note: '-' indicates data not available in the cited source.

Table 3: β-Carboline Concentrations in Various Food Products
Food Productβ-CarbolineConcentration RangeReference
Processed Tomato ProductsTetrahydro-β-carboline-3-carboxylic acidsup to 6.5 µg/g[12]
Dried Tomato1-(1-hydroxyethyl)-β-carboline (HET-βC)up to 309 ng/g[12]
Soy SauceHarmanPresent[14]
BeerHarman, NorharmanPresent[22]
CoffeeHarman, NorharmanPresent[22]
CheeseHarman, NorharmanPresent[22]
Pan-fried Beef SirloinHarmanup to 534.63 µg/kg[23]
Pan-fried Beef SirloinNorharmanup to 217.06 µg/kg[23]
Pan-fried CutlassfishNorharmanup to 533.01 µg/kg[23]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of β-carboline biosynthesis.

Protocol 1: Extraction and Quantification of β-Carbolines from Plant Material (e.g., Peganum harmala seeds)

Objective: To extract and quantify β-carboline alkaloids (harmine and harmaline) from plant material using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Dried and powdered Peganum harmala seeds

  • Methanol

  • Hydrochloric acid (HCl)

  • Ammonia solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • HPLC system with a fluorescence or UV detector

  • C18 reverse-phase HPLC column

  • Harmine and harmaline analytical standards

  • Mobile phase: Acetonitrile and water with a suitable buffer (e.g., formic acid)

Procedure:

  • Extraction:

    • Weigh 1 g of powdered seeds and transfer to a flask.

    • Add 20 mL of methanol containing 1% HCl.

    • Sonicate for 30 minutes and then leave to stand for 24 hours at room temperature.

    • Filter the extract and repeat the extraction process on the residue twice more.

    • Combine the filtrates and evaporate to dryness under reduced pressure.

  • Acid-Base Purification:

    • Dissolve the residue in 10 mL of 5% HCl.

    • Wash the acidic solution with 10 mL of dichloromethane three times to remove neutral and acidic impurities.

    • Make the aqueous phase alkaline (pH 9-10) with ammonia solution.

    • Extract the alkaloids with 10 mL of dichloromethane three times.

    • Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain the crude alkaloid extract.

  • HPLC Analysis:

    • Dissolve the crude extract in a known volume of methanol.

    • Prepare a series of standard solutions of harmine and harmaline of known concentrations.

    • Inject the standards and the sample extract into the HPLC system.

    • Separate the alkaloids using a C18 column with an appropriate mobile phase gradient.[24][25]

    • Detect the alkaloids using a fluorescence detector (e.g., excitation at 300 nm, emission at 433 nm) or a UV detector.

    • Quantify the amount of harmine and harmaline in the sample by comparing the peak areas with the calibration curve generated from the standards.

The general workflow for this analytical process is visualized below.

experimental_workflow Start Plant Material (e.g., Peganum harmala seeds) Extraction Methanol/HCl Extraction Start->Extraction Purification Acid-Base Purification Extraction->Purification Analysis HPLC-Fluorescence/UV Analysis Purification->Analysis Quantification Quantification Analysis->Quantification

General experimental workflow for the analysis of β-carbolines.
Protocol 2: Tryptophan Decarboxylase (TDC) Enzyme Activity Assay

Objective: To determine the enzymatic activity of TDC by measuring the production of tryptamine from L-tryptophan.

Materials:

  • Enzyme extract containing TDC

  • L-tryptophan solution

  • Pyridoxal 5'-phosphate (PLP) solution

  • Phosphate buffer (e.g., 50 mM, pH 7.6)

  • Methanol (chilled)

  • HPLC system with a UV or fluorescence detector

  • Tryptamine analytical standard

Procedure:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • Phosphate buffer

      • PLP (final concentration, e.g., 4 µM)

      • L-tryptophan (final concentration, e.g., 5 mM)

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

  • Enzyme Reaction:

    • Initiate the reaction by adding a known amount of the enzyme extract to the reaction mixture.

    • Incubate the reaction at the optimal temperature for a specific time period (e.g., 10, 20, 30 minutes).

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of chilled methanol to precipitate the proteins.

    • Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Quantification of Tryptamine:

    • Transfer the supernatant to an HPLC vial.

    • Analyze the supernatant by HPLC to quantify the amount of tryptamine produced.

    • Use a calibration curve prepared with tryptamine standards to determine the concentration of the product.

  • Calculation of Enzyme Activity:

    • Calculate the rate of tryptamine formation (e.g., in µmol/min).

    • Express the enzyme activity as units per milligram of protein (U/mg), where one unit is defined as the amount of enzyme that produces 1 µmol of product per minute under the assay conditions.[8]

Protocol 3: Strictosidine Synthase (STR) Enzyme Activity Assay

Objective: To determine the enzymatic activity of STR by measuring the formation of strictosidine from tryptamine and secologanin.

Materials:

  • Purified or partially purified STR enzyme

  • Tryptamine solution

  • Secologanin solution

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • HPLC system with a UV or fluorescence detector

  • Strictosidine analytical standard (if available) or monitor substrate depletion

Procedure:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • Potassium phosphate buffer

      • Tryptamine (final concentration, e.g., 2 mM)

      • Secologanin (final concentration, e.g., 4 mM)

    • Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

  • Enzyme Reaction:

    • Initiate the reaction by adding the STR enzyme solution.

    • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination:

    • Terminate the reaction by adding an organic solvent (e.g., methanol or ethyl acetate) or by heat inactivation.

  • Analysis:

    • Centrifuge the mixture to remove any precipitate.

    • Analyze the supernatant by HPLC to monitor the formation of strictosidine or the depletion of tryptamine and secologanin.

    • Quantify the product or remaining substrates by comparing peak areas to a calibration curve.

  • Calculation of Enzyme Activity:

    • Calculate the rate of strictosidine formation or substrate consumption.

    • Express the enzyme activity in appropriate units (e.g., nkat/mg protein).

Conclusion

The biosynthesis of β-carbolines is a fascinating and complex field of study with significant implications for pharmacology and human health. The Pictet-Spengler reaction serves as the foundational chemical transformation, which is elegantly catalyzed by enzymes like tryptophan decarboxylase and strictosidine synthase in plants. In mammals, the endogenous formation of these alkaloids and their interaction with key neurological targets like monoamine oxidase highlight their potential role in both normal physiological processes and pathological conditions. The continued exploration of β-carboline biosynthesis in various biological systems, from soil microbes to the human gut, will undoubtedly unveil new enzymes, pathways, and bioactive molecules. The analytical techniques and protocols detailed in this guide provide a robust framework for researchers to further investigate this important class of natural products, paving the way for the development of novel therapeutics and a deeper understanding of the intricate chemistry of life.

References

A Comprehensive Technical Guide to the Spectroscopic Characterization of 2-Methyltryptoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the spectroscopic techniques used to characterize 2-Methyltryptoline (also known as 2-methyl-1,2,3,4-tetrahydro-β-carboline). The information presented herein is essential for the unambiguous identification, purity assessment, and structural elucidation of this compound, which is of significant interest in various research fields, including pharmacology and medicinal chemistry.

Molecular Structure:

  • Systematic Name: 2,3,4,9-tetrahydro-2-methyl-1H-pyrido[3,4-b]indole

  • Synonyms: 2-MTHBC, 2-methyl-1,2,3,4-tetrahydro-β-carboline, N2-methyl-1,2,3,4-Tetrahydro-β-carboline[1]

  • CAS Number: 13100-00-0[1]

  • Molecular Formula: C₁₂H₁₄N₂[1][2]

  • Molecular Weight: 186.26 g/mol [1][2]

Spectroscopic Data

The following sections summarize the expected spectroscopic data for this compound based on the analysis of closely related analogs and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected chemical shifts for this compound in CDCl₃ are presented below. These values are estimated based on data from similar tetrahydro-β-carboline structures.[3][4][5]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
1~3.8 - 4.0 (s)~45 - 50
3~2.9 - 3.1 (t)~48 - 52
4~2.7 - 2.9 (t)~20 - 25
4a-~108 - 112
5~7.4 - 7.6 (d)~125 - 128
6~7.0 - 7.2 (t)~118 - 120
7~7.0 - 7.2 (t)~120 - 123
8~7.2 - 7.4 (d)~110 - 112
8a-~135 - 138
9 (NH)~7.8 - 8.2 (br s)-
9a-~128 - 132
N-CH₃~2.5 - 2.7 (s)~40 - 45

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). Predicted values are based on data for analogous structures and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are detailed below.

Table 2: Predicted Infrared (IR) Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H (indole)Stretching3300 - 3500Medium, Sharp
C-H (aromatic)Stretching3000 - 3100Medium
C-H (aliphatic)Stretching2850 - 3000Medium to Strong
C=C (aromatic)Stretching1450 - 1600Medium to Weak
C-NStretching1200 - 1350Medium
C-H (aromatic)Bending (out-of-plane)700 - 900Strong

Note: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to the molecule.[6][7][8][9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion m/z (mass-to-charge ratio) Description
[M]⁺186Molecular Ion
[M-1]⁺185Loss of a hydrogen radical
[M-29]⁺157Loss of an ethyl radical (C₂H₅) via retro-Diels-Alder (RDA) fragmentation of the piperidine ring
[M-43]⁺143Loss of a propyl radical (C₃H₇)
Aromatic fragmentsVariousCharacteristic fragments of the indole ring system

Note: The fragmentation pattern of β-carbolines is often characterized by a retro-Diels-Alder (RDA) mechanism in the tetrahydro-β-carboline ring.[11][12]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

Solvent λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹)
Ethanol/Methanol~220, ~275To be determined experimentally

Note: The absorption maxima are based on the parent tryptoline structure and may be slightly shifted by the N-methyl group.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the splitting patterns (singlet, doublet, triplet, etc.) to deduce proton-proton coupling.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum. A proton-decoupled experiment is standard.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.[13]

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.[3]

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid Sample):

    • KBr Pellet Method: Grind 1-2 mg of this compound with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the prepared sample in the spectrometer and record the sample spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve the sample in a volatile solvent (e.g., methanol or dichloromethane) and inject it into the GC. The GC will separate the components of the sample before they enter the mass spectrometer.

    • Direct Infusion: Dissolve the sample in a suitable solvent and introduce it directly into the mass spectrometer via a syringe pump.

  • Ionization:

    • Electron Ionization (EI): This is a common method for GC-MS and typically provides extensive fragmentation.

    • Electrospray Ionization (ESI): This is a softer ionization technique often used with liquid chromatography-mass spectrometry (LC-MS) that typically results in less fragmentation and a more prominent molecular ion peak.

  • Data Acquisition: Acquire the mass spectrum, ensuring a mass range that includes the expected molecular ion and key fragments.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a cuvette with the pure solvent to be used as a blank.

    • Fill a second cuvette with the sample solution.

    • Scan the sample over a range of wavelengths (e.g., 200-400 nm) to identify the absorption maxima (λmax).

Visualizations

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a compound such as this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation cluster_conclusion Conclusion Synthesis Synthesis & Purification of this compound NMR NMR Spectroscopy (1H, 13C, 2D) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation UV_Vis->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Characterization Complete Spectroscopic Characterization Purity_Assessment->Final_Characterization

Caption: Workflow for the spectroscopic characterization of this compound.

This technical guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive structural confirmation and purity assessment, it is imperative to acquire and interpret the full complement of spectroscopic data for an authentic sample.

References

Methodological & Application

In Vitro Assays for 2-Methyltryptoline Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyltryptoline, also known as 2-methyl-1,2,3,4-tetrahydro-β-carboline (2-Me-THBC), is a tryptamine-derived β-carboline alkaloid. As a metabolite of N,N-dimethyltryptamine (DMT) and a minor component of the psychoactive brew Ayahuasca, its pharmacological profile is of significant interest. This document provides detailed application notes and protocols for a panel of in vitro assays to characterize the activity of this compound, focusing on its potential interactions with serotonin receptors and monoamine oxidase enzymes.

Potential Pharmacological Targets

Based on the β-carboline scaffold, the primary hypothesized molecular targets for this compound are:

  • Serotonin 5-HT2A Receptors: β-carbolines are known to interact with various serotonin receptors, with the 5-HT2A receptor being a key target for many psychoactive compounds.

  • Monoamine Oxidase (MAO): The β-carboline structure is a common pharmacophore for MAO inhibitors. Inhibition of MAO-A or MAO-B can significantly alter neurotransmitter levels.

Data Presentation: Quantitative Activity of this compound

While specific quantitative data for this compound is not extensively available in the public domain, the following tables provide a template for summarizing key parameters from in vitro assays. Data for related β-carbolines are included for comparative purposes where available.

Table 1: Receptor Binding Affinity of this compound and Related Compounds

CompoundReceptorRadioligandKi (nM)Source
This compound 5-HT2A [3H]ketanserin Data Not Available
Harmine5-HT2A[3H]ketanserin~5,340[1]
Harmaline5-HT2A[3H]ketanserin~9,430[1]
Tetrahydroharmine (THH)5-HT2A[3H]ketanserin>10,000[1]

Table 2: Functional Activity of this compound and Related Compounds at the 5-HT2A Receptor

CompoundAssay TypeParameterValueSource
This compound Calcium Flux EC50 (nM) Data Not Available
Serotonin (5-HT)Calcium FluxEC501.4 x 10-8 M[2]

Table 3: Monoamine Oxidase (MAO) Inhibition by this compound and Related Compounds

CompoundEnzymeIC50 (µM)Source
This compound MAO-A Data Not Available
This compound MAO-B Data Not Available
Tetrahydro-β-carboline (THBC)MAO-A>100[3]
Tetrahydro-β-carboline (THBC)MAO-B>100[3]

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for the human serotonin 5-HT2A receptor through competitive displacement of a radiolabeled antagonist.

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing 5-HT2A receptors incubation Incubate membranes, radioligand, and this compound prep_membranes->incubation prep_ligand Prepare [3H]ketanserin (radioligand) solution prep_ligand->incubation prep_compound Prepare serial dilutions of This compound prep_compound->incubation filtration Rapid vacuum filtration to separate bound/free ligand incubation->filtration counting Scintillation counting to quantify bound radioactivity filtration->counting analysis Calculate IC50 and Ki values counting->analysis

Caption: Workflow for the 5-HT2A radioligand binding assay.

Materials:

  • Cell membranes from a stable cell line expressing recombinant human 5-HT2A receptors (e.g., CHO-K1 or HEK293 cells).

  • [3H]ketanserin (specific activity ~70-90 Ci/mmol).

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Mianserin (10 µM).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final concentration of 10-20 µg of protein per well.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

    • Total Binding: 50 µL Assay Buffer, 50 µL [3H]ketanserin, 100 µL membrane suspension.

    • Non-specific Binding: 50 µL Mianserin (10 µM), 50 µL [3H]ketanserin, 100 µL membrane suspension.

    • Competitive Binding: 50 µL of this compound at various concentrations (e.g., 0.1 nM to 100 µM), 50 µL [3H]ketanserin, 100 µL membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated as Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]ketanserin binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay for 5-HT2A Receptor Activation

This assay determines whether this compound acts as an agonist or antagonist at the 5-HT2A receptor by measuring changes in intracellular calcium concentration.

Signaling Pathway:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand This compound (Ligand) receptor 5-HT2A Receptor ligand->receptor Binds g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor ca2 Ca2+ er->ca2 Releases response Cellular Response ca2->response

Caption: 5-HT2A receptor Gq-mediated signaling pathway.

Materials:

  • A cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • This compound.

  • Serotonin (5-HT) as a reference agonist.

  • A known 5-HT2A antagonist (e.g., ketanserin) for antagonist mode testing.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader with liquid handling capabilities.

Procedure:

  • Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for 60 minutes at 37°C.

  • Washing: Gently wash the cells twice with assay buffer to remove excess dye.

  • Compound Addition and Measurement:

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Agonist Mode: Add varying concentrations of this compound and measure the fluorescence signal over time.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes, then add a fixed concentration of serotonin (e.g., its EC80) and measure the fluorescence.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Agonist Mode: Plot the peak fluorescence response against the log concentration of this compound to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal efficacy relative to serotonin).

    • Antagonist Mode: Plot the inhibition of the serotonin response against the log concentration of this compound to determine the IC50.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol determines the inhibitory potency (IC50) of this compound against the two MAO isoforms, MAO-A and MAO-B. A common method is a fluorometric or chemiluminescent assay that detects a product of the MAO reaction.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis prep_enzyme Prepare recombinant human MAO-A or MAO-B reaction Incubate MAO enzyme with This compound, then add substrate prep_enzyme->reaction prep_substrate Prepare substrate solution prep_substrate->reaction prep_compound Prepare serial dilutions of This compound prep_compound->reaction detection Add detection reagent and measure signal (fluorescence/luminescence) reaction->detection analysis Calculate % inhibition and IC50 value detection->analysis

Caption: Workflow for the MAO inhibition assay.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • MAO substrate (e.g., a luminogenic substrate for assays like MAO-Glo™, or a fluorogenic substrate).

  • This compound.

  • Known MAO-A inhibitor (e.g., clorgyline) and MAO-B inhibitor (e.g., selegiline) as positive controls.

  • Assay buffer (typically provided with commercial kits).

  • 96-well opaque plates (for luminescence) or black plates (for fluorescence).

  • A plate reader capable of measuring luminescence or fluorescence.

Procedure (based on a generic chemiluminescent assay like MAO-Glo™):

  • Reagent Preparation: Prepare the MAO substrate, detection reagents, and enzyme solutions according to the manufacturer's instructions.

  • Assay Setup: In a 96-well plate, add:

    • MAO-A or MAO-B enzyme.

    • Varying concentrations of this compound or a control inhibitor.

    • Assay buffer to the final volume.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the MAO substrate to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add the detection reagent, which stops the MAO reaction and initiates the light-generating reaction. Incubate for 20 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the uninhibited control.

    • Plot the percent inhibition against the log concentration of this compound and use non-linear regression to determine the IC50 value.

Conclusion

The provided protocols outline robust in vitro methods to profile the activity of this compound at key pharmacological targets. Characterizing its binding affinity and functional effects at the 5-HT2A receptor, alongside its inhibitory potency against MAO-A and MAO-B, will provide a comprehensive understanding of its mechanism of action and inform further drug development and research efforts. It is recommended that all experiments include appropriate positive and negative controls to ensure data validity.

References

Animal Models for Studying 2-Methyltryptoline Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyltryptoline, also known as 2-methyl-1,2,3,4-tetrahydro-β-carboline (2-Me-THBC), is a tryptamine-derived endogenous β-carboline alkaloid. β-carbolines are a class of compounds with a wide range of neuropharmacological activities, including modulation of monoaminergic systems and interaction with various neurotransmitter receptors. While the specific effects of this compound are not extensively characterized, its structural similarity to other psychoactive β-carbolines suggests potential effects on the central nervous system. This document provides a guide for researchers interested in investigating the in vivo effects of this compound using established animal models. The protocols outlined below are based on general methodologies for assessing behavioral and neurochemical endpoints relevant to the potential targets of β-carbolines.

Note: There is a significant lack of published quantitative data specifically for this compound. The following sections provide general protocols that can be adapted for the study of this compound. Researchers will need to conduct dose-response studies to determine the optimal concentrations for their specific experimental paradigms.

Potential Pharmacological Targets and In Vivo Effects

Based on the pharmacology of related β-carboline compounds, this compound may exert its effects through several mechanisms:

  • Serotonin Receptors: β-carbolines are known to interact with various serotonin (5-HT) receptor subtypes. Depending on the specific receptor and the nature of the interaction (agonist or antagonist), this could lead to a range of behavioral effects, including alterations in mood, anxiety, and cognition.

  • Dopamine Receptors: Some β-carbolines have been shown to interact with dopamine (DA) receptors, suggesting a potential role in modulating motor function, reward, and motivation.

  • Monoamine Oxidase (MAO) Inhibition: Certain β-carbolines can inhibit MAO, the enzyme responsible for the breakdown of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. MAO inhibition would lead to increased synaptic availability of these neurotransmitters.

Data Presentation: Hypothetical Quantitative Data for this compound

The following tables are presented as templates for organizing data once it is generated through experimental studies. The values within these tables are hypothetical and for illustrative purposes only.

Table 1: Hypothetical Receptor Binding Affinity of this compound

Receptor SubtypeLigandKi (nM)
5-HT1A[3H]8-OH-DPATData to be determined
5-HT2A[3H]KetanserinData to be determined
5-HT2C[3H]MesulergineData to be determined
DAT (Dopamine Transporter)[3H]WIN 35,428Data to be determined
SERT (Serotonin Transporter)[3H]CitalopramData to be determined
D1[3H]SCH 23390Data to be determined
D2[3H]RacloprideData to be determined

Table 2: Hypothetical Monoamine Oxidase Inhibition by this compound

EnzymeSubstrateIC50 (µM)
MAO-AKynuramineData to be determined
MAO-BBenzylamineData to be determined

Table 3: Hypothetical Behavioral Effects of this compound in Mice

Behavioral TestDose (mg/kg, i.p.)Measured ParameterResult
Open Field TestDose range to be determinedTotal Distance Traveled (cm)Data to be determined
Time in Center (%)Data to be determined
Elevated Plus MazeDose range to be determinedTime in Open Arms (%)Data to be determined
Open Arm Entries (%)Data to be determined
Forced Swim TestDose range to be determinedImmobility Time (s)Data to be determined

Experimental Protocols

The following are detailed protocols for key experiments to characterize the behavioral and neurochemical effects of this compound in rodent models.

Assessment of General Locomotor Activity: Open Field Test

This test is used to assess baseline motor activity and exploratory behavior.

Materials:

  • Open field arena (e.g., 40 x 40 x 30 cm) made of a non-reflective material.

  • Video camera and tracking software.

  • This compound solution.

  • Vehicle solution (e.g., saline, DMSO in saline).

  • Syringes and needles for administration.

Protocol:

  • Habituate the animals to the testing room for at least 1 hour before the experiment.

  • Administer this compound or vehicle via the desired route (e.g., intraperitoneal, i.p.). A range of doses should be tested in a pilot study.

  • After a predetermined pretreatment time (e.g., 30 minutes), place the animal in the center of the open field arena.

  • Record the animal's activity for a set duration (e.g., 10-30 minutes) using the video camera.

  • Analyze the recorded video using tracking software to quantify parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

  • Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.

Open_Field_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis Habituation Animal Habituation (≥1 hr) Drug_Admin Administer this compound or Vehicle Habituation->Drug_Admin Placement Place Animal in Center of Arena Drug_Admin->Placement Recording Record Activity (10-30 min) Placement->Recording Tracking Video Tracking Software Recording->Tracking Parameters Quantify Locomotor Parameters Tracking->Parameters

Caption: Workflow for the Open Field Test.

Assessment of Anxiety-Like Behavior: Elevated Plus Maze (EPM)

The EPM is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

Materials:

  • Elevated plus maze apparatus (two open arms and two closed arms elevated from the floor).

  • Video camera and tracking software.

  • This compound solution.

  • Vehicle solution.

  • Syringes and needles.

Protocol:

  • Habituate the animals to the dimly lit testing room for at least 1 hour.

  • Administer this compound or vehicle.

  • After the appropriate pretreatment time, place the animal in the center of the maze, facing an open arm.

  • Allow the animal to explore the maze for 5 minutes, recording its behavior with the video camera.

  • Key parameters to analyze include the time spent in the open arms versus the closed arms, and the number of entries into each type of arm.

  • An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.

  • Clean the maze thoroughly between trials.

EPM_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis Habituation Animal Habituation (≥1 hr) Drug_Admin Administer this compound or Vehicle Habituation->Drug_Admin Placement Place Animal in Center of EPM Drug_Admin->Placement Exploration Allow Exploration (5 min) Placement->Exploration Tracking Video Tracking Software Exploration->Tracking Parameters Analyze Time and Entries in Arms Tracking->Parameters

Caption: Workflow for the Elevated Plus Maze Test.

Assessment of Antidepressant-Like Activity: Forced Swim Test (FST)

The FST is a common screening tool for potential antidepressant compounds, based on the principle of behavioral despair.

Materials:

  • Cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

  • Video camera.

  • This compound solution.

  • Vehicle solution.

  • Syringes and needles.

  • Towels for drying the animals.

Protocol:

  • On day 1 (pre-test), place each animal in the water-filled cylinder for 15 minutes. This is to induce a state of helplessness.

  • On day 2 (test), administer this compound or vehicle. It is common to administer the compound at 23.5, 5, and 1 hour before the test.

  • Place the animal back into the cylinder for a 5-minute test session.

  • Record the session and score the duration of immobility (floating with only minor movements to keep the head above water).

  • A decrease in immobility time is interpreted as an antidepressant-like effect.

  • After the test, remove the animal, dry it thoroughly, and return it to its home cage.

FST_Workflow cluster_day1 Day 1: Pre-Test cluster_day2 Day 2: Test Pre_Swim 15-minute Swim Session Drug_Admin Administer this compound or Vehicle Test_Swim 5-minute Test Session Drug_Admin->Test_Swim Scoring Score Immobility Time Test_Swim->Scoring

Caption: Workflow for the Forced Swim Test.

In Vivo Neurochemical Monitoring: Microdialysis

Microdialysis allows for the in vivo sampling of neurotransmitters from specific brain regions in awake, freely moving animals.

Materials:

  • Stereotaxic apparatus for probe implantation.

  • Microdialysis probes.

  • Syringe pump.

  • Fraction collector.

  • HPLC system with electrochemical or fluorescence detection.

  • This compound solution.

  • Artificial cerebrospinal fluid (aCSF).

Protocol:

  • Surgically implant a guide cannula into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens, striatum) under anesthesia. Allow the animal to recover for several days.

  • On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min).

  • Collect baseline dialysate samples for a set period (e.g., 1-2 hours).

  • Administer this compound or vehicle.

  • Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for several hours post-administration.

  • Analyze the dialysate samples for neurotransmitter content (e.g., serotonin, dopamine, and their metabolites) using HPLC.

  • Express the results as a percentage change from the baseline neurotransmitter levels.

Microdialysis_Workflow cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis Implantation Implant Guide Cannula Recovery Animal Recovery Implantation->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Perfusion Perfuse with aCSF Probe_Insertion->Perfusion Baseline Collect Baseline Samples Perfusion->Baseline Drug_Admin Administer this compound Baseline->Drug_Admin Post_Drug_Collection Collect Post-Administration Samples Drug_Admin->Post_Drug_Collection HPLC HPLC Analysis of Dialysates Post_Drug_Collection->HPLC Quantification Quantify Neurotransmitter Levels HPLC->Quantification

Caption: Workflow for In Vivo Microdialysis.

Signaling Pathways

The potential signaling pathways activated by this compound will depend on its receptor targets. Below are generalized diagrams for serotonergic and dopaminergic signaling.

Serotonergic_Signaling cluster_5HT Serotonergic Synapse 2-MT This compound 5HT_Receptor 5-HT Receptor (e.g., 5-HT1A, 5-HT2A) 2-MT->5HT_Receptor Binds to G_Protein G-Protein 5HT_Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase, PLC) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP, IP3/DAG) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Potential Serotonergic Signaling Pathway.

Dopaminergic_Signaling cluster_DA Dopaminergic Synapse 2-MT This compound DA_Receptor Dopamine Receptor (e.g., D1, D2) 2-MT->DA_Receptor Binds to G_Protein G-Protein DA_Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Potential Dopaminergic Signaling Pathway.

Conclusion

The study of this compound in animal models holds the potential to uncover novel insights into the neuropharmacology of endogenous β-carbolines. The protocols provided here offer a starting point for researchers to investigate its behavioral and neurochemical effects. Due to the limited specific data available for this compound, careful dose-response studies and thorough characterization of its receptor binding profile and enzyme inhibition properties will be crucial first steps in elucidating its mechanism of action and potential therapeutic applications.

Application Notes and Protocols for the Solid-Phase Extraction of 2-Methyltryptoline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyltryptoline, a tryptamine derivative, requires efficient and clean sample preparation for accurate quantification in various matrices, particularly in biological fluids and research solutions. Solid-phase extraction (SPE) is a robust technique for the isolation and concentration of such analytes prior to downstream analysis like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This document provides a detailed protocol for the solid-phase extraction of this compound using C18 cartridges, a common choice for non-polar compounds.

The principle of this method relies on the hydrophobic interaction between the non-polar C18 stationary phase and the this compound molecule. As a basic compound, its retention on the sorbent is pH-dependent. By adjusting the sample pH to a basic environment (pH ~9-10), the tryptamine derivative is in its non-protonated, neutral form, which maximizes its affinity for the C18 sorbent.[1] Interfering polar impurities are washed away, and the purified analyte is then eluted with a strong organic solvent.

Experimental Protocol

This protocol is a general guideline and may require optimization depending on the sample matrix and the concentration of the analyte.

Materials and Reagents:

  • SPE Cartridge: C18 SPE Cartridge (e.g., 100 mg, 1 mL)

  • Sample: Solution containing this compound (e.g., in plasma, urine, or buffer)

  • Reagents:

    • Methanol (HPLC grade)

    • Deionized Water

    • Ammonium Hydroxide (or other suitable base)

    • Borate Buffer (pH 9.2) or similar alkaline buffer[1]

    • Elution Solvent: Methanol with 2% Ammonium Hydroxide (v/v)

    • Nitrogen gas for evaporation

Instrumentation:

  • SPE Vacuum Manifold

  • pH Meter

  • Vortex Mixer

  • Centrifuge (if sample contains particulates)

  • Solvent Evaporator (e.g., nitrogen evaporator)

Protocol Steps:

  • Sample Pre-treatment:

    • For biological fluid samples like plasma or urine, dilute the sample 1:1 (v/v) with a suitable buffer, such as 0.1 M phosphate buffer, to a pH between 6.0 and 7.0.[2]

    • Adjust the pH of the final sample solution to approximately 9.2 with a suitable base like ammonium hydroxide to ensure this compound is in its non-protonated form.[1]

    • Centrifuge the sample if particulates are present.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridge on the vacuum manifold.

    • Wash the cartridge with 3 mL of methanol to activate the C18 sorbent.[1]

    • Do not allow the cartridge to dry.

  • SPE Cartridge Equilibration:

    • Equilibrate the cartridge by passing 3 mL of deionized water through it.[1][3]

    • Follow with 2 mL of the alkaline buffer (e.g., borate buffer, pH 9.2) used for sample preparation.[1]

    • Ensure a small amount of liquid remains on top of the sorbent bed to prevent it from drying out.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge.

    • Apply a slow, consistent flow rate of approximately 1-2 mL/minute to ensure adequate interaction between the analyte and the sorbent.[2]

  • Washing (Interference Elution):

    • Wash the cartridge with 3 mL of deionized water to remove polar interferences.[1]

    • A second wash with a mild organic solvent, such as 2 mL of 20:80 (v/v) acetonitrile/water, can be employed to remove less polar interferences.[2]

    • Dry the cartridge thoroughly under vacuum for 5-10 minutes to remove any residual aqueous solvent.[1]

  • Elution:

    • Place a clean collection tube inside the manifold.

    • Elute the this compound from the cartridge by passing 2 mL of the elution solvent (Methanol with 2% Ammonium Hydroxide) through the sorbent. The basic modifier ensures the analyte remains in its neutral form for efficient elution.

    • Collect the eluate.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-45°C.[1]

    • Reconstitute the dried residue in a suitable solvent for your analytical method (e.g., mobile phase for HPLC).

Data Presentation

Compound ClassAnalyte(s)SPE SorbentMatrixAverage Recovery (%)Reference
Opium AlkaloidsMorphine, Codeine, Thebaine, etc.Reversed-phase cation-exchangePlant Material99.94 - 112.18%[4]
Illicit DrugsCocaine, Amphetamines, OpiatesOasis HLB (Polymeric)Surface Water71 - 104%[5]
Bisbenzylisoquinoline AlkaloidsCepharanthine, Isotetrandrine, etc.Cation-exchange polymericPlant Extract100.44 - 102.12%[6]

Visualizations

Below is a diagram illustrating the workflow for the solid-phase extraction of this compound.

SPE_Workflow cluster_prep Sample Preparation cluster_post Post-Extraction Sample Initial Sample (e.g., Plasma, Urine) Dilute Dilute 1:1 with Buffer Sample->Dilute pH_Adjust Adjust pH to ~9.2 Dilute->pH_Adjust Load Load Pre-treated Sample (1-2 mL/min) pH_Adjust->Load Condition Pass 3 mL Methanol Equilibrate Pass 3 mL Water & 2 mL Buffer (pH 9.2) Wash Pass 3 mL Water & Dry under Vacuum Elute Elute with 2 mL Methanol + 2% NH4OH Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Analysis (HPLC, GC-MS) Reconstitute->Analysis

References

Application Notes and Protocols for the Detection of 2-Methyltryptoline in Ayahuasca Preparations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ayahuasca is a psychoactive brew traditionally used for spiritual and medicinal purposes by indigenous peoples of the Amazon basin. Its primary psychoactive components are N,N-dimethyltryptamine (DMT) and β-carboline alkaloids such as harmine, harmaline, and tetrahydroharmine (THH). While these are the most studied compounds, ayahuasca is a complex chemical matrix containing a wide variety of other alkaloids and secondary metabolites. Among these is 2-methyl-1,2,3,4-tetrahydro-β-carboline, also known as 2-methyltryptoline, which has been identified as a minor component of the brew. Although present in lower concentrations, the detection and quantification of such minor alkaloids are crucial for a comprehensive understanding of ayahuasca's pharmacology and for the standardization of materials used in clinical and research settings.

This document provides detailed application notes and a proposed protocol for the detection and quantification of this compound in ayahuasca preparations. The methodology is based on established analytical techniques for related compounds in complex botanical matrices.

Quantitative Data Summary

There is a scarcity of quantitative data specifically for this compound in ayahuasca preparations in peer-reviewed literature. It is, however, acknowledged as a minor constituent. For context, the table below summarizes the typical concentration ranges for the major alkaloids found in ayahuasca. The concentration of this compound is expected to be significantly lower than these values.

AlkaloidConcentration Range (mg/L)Analytical MethodReference
N,N-Dimethyltryptamine (DMT)250 - 3670HPLC-UV/DAD[1]
Harmine200 - 4350HPLC-UV/DAD[1]
Harmaline10 - 1180HPLC-UV/DAD[1]
Tetrahydroharmine (THH)80 - 4750HPLC-UV/DAD[1]
This compound Not Quantified --

Experimental Protocols

The following is a proposed protocol for the extraction and analysis of this compound from ayahuasca preparations. This protocol is an adaptation of methods used for the analysis of other tryptamines and β-carbolines in similar matrices.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed to extract and clean up the alkaloid fraction from the ayahuasca brew, preparing it for instrumental analysis.

Materials:

  • Ayahuasca brew sample

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Ammonia solution

  • Dichloromethane

  • Isopropanol

  • SPE vacuum manifold

  • Evaporator (e.g., nitrogen evaporator or rotary evaporator)

Procedure:

  • Sample Pre-treatment:

    • Thaw the frozen ayahuasca sample (if applicable) and homogenize by vortexing.

    • Centrifuge 5 mL of the ayahuasca sample at 4000 rpm for 10 minutes to pellet any suspended solids.

    • Take 1 mL of the supernatant and dilute it with 4 mL of 0.1% formic acid in water.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Wash the cartridges with 5 mL of methanol, followed by 5 mL of water. Do not allow the cartridges to dry out.

  • Sample Loading:

    • Load the 5 mL of the diluted ayahuasca sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of water to remove polar interferences.

    • Dry the cartridge under a high vacuum for 10-15 minutes.

  • Elution:

    • Elute the analytes of interest with 5 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonia (80:20:2 v/v/v).

    • Collect the eluate in a clean glass tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 500 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 water:methanol with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high selectivity and sensitivity for the detection and quantification of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Parameters (Proposed):

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Parameters (Proposed):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): m/z 187.12 (for [M+H]⁺ of this compound)

  • Product Ions (Q3): To be determined by infusion of a this compound standard. Likely fragments would involve the loss of side chain components.

  • Collision Energy: To be optimized for the specific instrument and transitions.

  • Source Parameters: To be optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Calibration and Quantification:

  • Prepare a series of calibration standards of this compound in the reconstitution solvent.

  • A deuterated internal standard (e.g., this compound-d3) is recommended for the most accurate quantification.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Visualizations

Analytical Workflow for this compound Detection

Analytical_Workflow cluster_prep Sample Preparation cluster_data Data Processing sample Ayahuasca Brew Sample centrifuge Centrifugation sample->centrifuge dilution Dilution centrifuge->dilution spe Solid-Phase Extraction (SPE) dilution->spe elution Elution spe->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms integration Peak Integration lcms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification report Reporting quantification->report

Caption: Analytical workflow for this compound detection.

Proposed Signaling Pathway Interaction

While the specific signaling pathways of this compound are not well-elucidated, as a β-carboline, it is hypothesized to interact with the serotonergic system, potentially acting as a monoamine oxidase (MAO) inhibitor and/or interacting with serotonin receptors.

Signaling_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron serotonin Serotonin (5-HT) receptor 5-HT Receptor serotonin->receptor reuptake SERT (Reuptake Transporter) serotonin->reuptake signal Signal Transduction receptor->signal serotonin_pre Serotonin reuptake->serotonin_pre Reuptake mao MAO serotonin_pre->serotonin Release serotonin_pre->mao Degradation methyltryptoline This compound methyltryptoline->receptor Modulation? methyltryptoline->mao Inhibition

Caption: Hypothesized interactions of this compound.

References

Troubleshooting & Optimization

Troubleshooting poor chromatographic peak shape of 2-Methyltryptoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of 2-Methyltryptoline, a basic compound that can exhibit challenging peak shapes. The following sections are designed to help researchers, scientists, and drug development professionals identify and resolve poor chromatographic performance in a systematic manner.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound in reversed-phase HPLC?

A1: The most common issues are peak tailing, peak fronting, and split peaks. Peak tailing is often due to secondary interactions between the basic this compound molecule and acidic residual silanol groups on the silica-based stationary phase. An inappropriate mobile phase pH can also exacerbate this issue. Peak fronting is typically a result of column overload or injecting the sample in a solvent significantly stronger than the mobile phase. Split peaks can indicate a column void, a partially blocked frit, or co-elution with an interfering compound.

Q2: What is the pKa of this compound and why is it important for method development?

Q3: Which type of HPLC column is best suited for the analysis of this compound?

A3: A high-purity, end-capped C18 or C8 column is generally recommended. End-capping is a process that deactivates most of the residual silanol groups on the silica surface, thereby minimizing the secondary interactions that cause peak tailing with basic compounds. For analyses at higher pH, a hybrid or polymer-based column stable in alkaline conditions should be considered.

Q4: Can mobile phase additives improve the peak shape of this compound?

A4: Yes, mobile phase additives can significantly improve peak shape. For analyses at acidic pH, adding a competitive base like triethylamine (TEA) can mask the residual silanol groups and reduce peak tailing. At a neutral or high pH, a buffer is essential to maintain a constant pH and ensure reproducible results.

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetry factor (As) greater than 1.2 and can lead to inaccurate integration and reduced resolution.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_ph Is Mobile Phase pH Appropriate? start->check_ph adjust_ph Adjust Mobile Phase pH (2 units away from pKa) check_ph->adjust_ph No check_column Is the Column Appropriate? check_ph->check_column Yes good_peak Good Peak Shape adjust_ph->good_peak use_endcapped Use High-Purity, End-Capped C18 or C8 Column check_column->use_endcapped No check_additive Is a Mobile Phase Additive Being Used? check_column->check_additive Yes use_endcapped->good_peak add_additive Add Competitive Base (e.g., TEA) or Use a Buffer check_additive->add_additive No check_overload Is the Column Overloaded? check_additive->check_overload Yes add_additive->good_peak reduce_concentration Reduce Sample Concentration or Injection Volume check_overload->reduce_concentration Yes check_overload->good_peak No reduce_concentration->good_peak

Caption: Troubleshooting workflow for addressing peak tailing of this compound.

Quantitative Data: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHPeak Asymmetry (As)Retention Time (min)Comments
7.02.54.2Significant tailing observed.
8.01.84.0Reduced tailing.
9.01.23.8Symmetrical peak achieved.
10.01.13.5Good peak shape, ensure column stability.

Note: This data is illustrative and demonstrates the typical trend for a basic compound. Optimal pH should be determined experimentally.

Experimental Protocol: Optimizing Mobile Phase pH

  • Preparation of Mobile Phases: Prepare a series of mobile phases with varying pH values (e.g., from pH 7.0 to 10.5) using a suitable buffer system (e.g., ammonium bicarbonate, ammonium phosphate). Ensure the organic modifier composition remains constant.

  • Column Equilibration: Equilibrate the column with the initial mobile phase for at least 20 column volumes.

  • Injection: Inject a standard solution of this compound.

  • Data Analysis: Record the retention time and measure the peak asymmetry.

  • pH Adjustment: Incrementally change the mobile phase to the next pH value, ensuring adequate equilibration between each run.

  • Optimal pH Selection: Identify the pH that provides the most symmetrical peak (As close to 1.0) with adequate retention.

Issue 2: Peak Fronting

Peak fronting, with an asymmetry factor (As) less than 0.8, often appears as a "shark-fin" shape and can compromise quantification.

Troubleshooting Workflow for Peak Fronting

G start Peak Fronting Observed check_overload Is the Column Overloaded? start->check_overload reduce_load Reduce Sample Concentration or Injection Volume check_overload->reduce_load Yes check_solvent Is the Sample Solvent Stronger than Mobile Phase? check_overload->check_solvent No good_peak Good Peak Shape reduce_load->good_peak match_solvent Dissolve Sample in Mobile Phase or Weaker Solvent check_solvent->match_solvent Yes check_solvent->good_peak No match_solvent->good_peak

Caption: Troubleshooting workflow for addressing peak fronting of this compound.

Quantitative Data: Effect of Sample Concentration on Peak Shape

Sample Concentration (µg/mL)Injection Volume (µL)Peak Asymmetry (As)Comments
100100.7Pronounced fronting.
50100.8Reduced fronting.
10101.0Symmetrical peak.
10021.1Symmetrical peak with reduced load.

Note: This data is illustrative. The column's loading capacity will depend on the specific column dimensions and packing material.

Experimental Protocol: Assessing Column Overload

  • Prepare a Dilution Series: Prepare a series of this compound standards at different concentrations (e.g., 100, 50, 20, 10, 5, 1 µg/mL).

  • Inject and Analyze: Inject a constant volume of each standard and record the chromatograms.

  • Evaluate Peak Shape: Observe the peak shape for each concentration. Note the concentration at which peak fronting begins to occur.

  • Determine Working Range: Establish the linear dynamic range where the peak shape is acceptable for your application.

Issue 3: Split Peaks

Split or shouldered peaks can be indicative of a physical problem with the column or an analytical issue.

Troubleshooting Workflow for Split Peaks

G start Split Peak Observed check_all_peaks Are All Peaks Split? start->check_all_peaks column_issue Suspect Column Void or Blocked Frit check_all_peaks->column_issue Yes single_peak_issue Is Only this compound Peak Split? check_all_peaks->single_peak_issue No reverse_flush Reverse and Flush Column (if permissible) column_issue->reverse_flush replace_column Replace Column reverse_flush->replace_column Issue Persists good_peak Resolved/Good Peak Shape replace_column->good_peak coelution Possible Co-elution single_peak_issue->coelution modify_method Modify Mobile Phase Composition or Gradient coelution->modify_method modify_method->good_peak

Caption: Troubleshooting workflow for addressing split peaks of this compound.

Experimental Protocol: Diagnosing a Column Void

  • Disconnect the Column: Disconnect the column from the detector.

  • Visual Inspection: Carefully inspect the inlet of the column for any visible voids or discoloration of the packing material. A void may appear as a depression in the stationary phase bed.

  • Column Reversal and Flushing: If the column manufacturer's instructions permit, reverse the column and flush it with a strong solvent (e.g., isopropanol) at a low flow rate.

  • Re-equilibration and Testing: Re-install the column in the correct flow direction, re-equilibrate with the mobile phase, and inject a standard. If the peak shape is restored, the issue may have been a blockage in the inlet frit. If the split peak persists, the column bed may be irreversibly damaged, and the column should be replaced.

Preventing degradation of 2-Methyltryptoline during sample storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Methyltryptoline to prevent its degradation. Below you will find frequently asked questions and troubleshooting guides to ensure the stability and reliability of your samples.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored at or below -20°C. One supplier indicates that the compound is stable for at least 5 years under these conditions. For short-term storage, refrigeration at 2-8°C is acceptable, but prolonged storage at these temperatures is not recommended.

Q2: What are the primary degradation pathways for this compound?

The main degradation pathway for this compound, a tetrahydro-β-carboline, is oxidation. This can occur through enzymatic action, such as by monoamine oxidase or heme peroxidases, or through auto-oxidation.[1] The oxidation process can lead to the formation of the corresponding aromatic β-carboline. Other potential degradation pathways include photodegradation upon exposure to light and reactions with nitrosating agents.[2]

Q3: How can I prevent the degradation of my this compound samples?

To minimize degradation, consider the following preventative measures:

  • Storage: Always store samples at -20°C or lower for long-term storage.

  • Inert Atmosphere: For solutions, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing to minimize contact with oxygen.

  • Light Protection: Store samples in amber vials or protect them from light to prevent photodegradation.

  • Antioxidants: For solutions, the addition of antioxidants may be beneficial. Tetrahydro-β-carbolines themselves have been shown to act as radical scavengers.[3] The use of common antioxidants like ascorbic acid or glutathione could be explored.[4]

  • Peroxidase Inhibitors: If enzymatic degradation by peroxidases is a concern, inhibitors such as sodium azide or hydroxylamine could be considered, though their compatibility with downstream applications must be verified.[1]

Q4: What are the visible signs of this compound degradation?

While visual inspection is not a definitive measure of stability, a change in the color or clarity of a solution, or a change in the color of a solid powder, may indicate degradation. The most reliable way to assess degradation is through analytical techniques such as HPLC or LC-MS/MS.

Troubleshooting Guides

Issue 1: Unexpected Low Purity or Presence of Impurities in this compound Samples

Possible Cause: Degradation due to improper storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the sample has been consistently stored at or below -20°C and protected from light.

  • Analytical Confirmation: Analyze the sample using a stability-indicating method, such as reverse-phase HPLC with UV detection or LC-MS/MS, to identify and quantify the impurities.

  • Forced Degradation Study: To understand the potential degradation products, a forced degradation study can be performed. This involves subjecting the this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to accelerate degradation and identify the resulting products.

Issue 2: Inconsistent Results in Biological Assays

Possible Cause: Degradation of this compound in the assay medium.

Troubleshooting Steps:

  • Assess Medium Stability: Investigate the stability of this compound in your specific assay buffer or medium. Components of the medium could contribute to degradation.

  • Time-Course Experiment: Analyze the concentration of this compound in the assay medium over the time course of your experiment to determine if significant degradation is occurring.

  • Incorporate Stabilizers: If degradation is confirmed, consider the addition of a biocompatible antioxidant to the assay medium.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ConditionTemperatureDurationRecommendations
Long-term≤ -20°C> 6 monthsStore in a tightly sealed container, protect from light.
Short-term2-8°C< 6 monthsUse for working solutions, minimize exposure to ambient temperature.
Room TemperatureAmbient< 24 hoursAvoid prolonged exposure.

Table 2: Potential Degradation Products of Tetrahydro-β-carbolines

Stress ConditionPotential Degradation ProductsAnalytical Technique for Detection
OxidationAromatic β-carbolines (e.g., harman, norharman)[1][5]LC-MS/MS, HPLC-UV
Nitrosating AgentsDihydro-β-carbolines, Aromatic β-carbolines[2]HPLC-MS/MS
PhotodegradationVarious photoproductsLC-MS/MS, GC-MS
ThermalTo be determined by forced degradationLC-MS/MS, HPLC-UV
Acid/Base HydrolysisTo be determined by forced degradationLC-MS/MS, HPLC-UV

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid powder at 105°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Sample Analysis: After the designated time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a validated stability-indicating HPLC or LC-MS/MS method.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 280 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Note: This is a general protocol and may require optimization for specific instrumentation and degradation products.

Visualizations

degradation_pathway cluster_prevention Prevention Strategies This compound This compound Oxidized Intermediates Oxidized Intermediates This compound->Oxidized Intermediates Oxidation (e.g., O₂, Peroxidases) Aromatic β-carboline Aromatic β-carboline Oxidized Intermediates->Aromatic β-carboline Antioxidants (e.g., Ascorbic Acid) Antioxidants (e.g., Ascorbic Acid) Inert Atmosphere Inert Atmosphere Light Protection Light Protection

Caption: Primary oxidative degradation pathway of this compound.

experimental_workflow cluster_storage Sample Storage cluster_analysis Stability Assessment cluster_troubleshooting Troubleshooting Store at ≤ -20°C Store at ≤ -20°C Forced Degradation Study Forced Degradation Study Store at ≤ -20°C->Forced Degradation Study Protect from Light Protect from Light Protect from Light->Forced Degradation Study HPLC / LC-MS Analysis HPLC / LC-MS Analysis Forced Degradation Study->HPLC / LC-MS Analysis Identify Degradants Identify Degradants HPLC / LC-MS Analysis->Identify Degradants Inconsistent Results Inconsistent Results Verify Storage Verify Storage Inconsistent Results->Verify Storage Assess Medium Stability Assess Medium Stability Inconsistent Results->Assess Medium Stability

Caption: Workflow for ensuring this compound sample stability.

logical_relationship cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Corrective Actions Low Purity / Impurities Low Purity / Impurities Improper Storage Temperature Improper Storage Temperature Low Purity / Impurities->Improper Storage Temperature Exposure to Light Exposure to Light Low Purity / Impurities->Exposure to Light Exposure to Oxygen Exposure to Oxygen Low Purity / Impurities->Exposure to Oxygen Store at -20°C Store at -20°C Improper Storage Temperature->Store at -20°C Use Amber Vials Use Amber Vials Exposure to Light->Use Amber Vials Use Inert Gas Use Inert Gas Exposure to Oxygen->Use Inert Gas

Caption: Troubleshooting logic for low purity of this compound.

References

Technical Support Center: Optimizing 2-Methyltryptoline Analysis in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the ionization efficiency of 2-Methyltryptoline in mass spectrometry experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, offering step-by-step solutions to common challenges.

Question: I am observing a weak or no signal for this compound in my LC-MS analysis. What are the potential causes and how can I troubleshoot this?

Answer:

A weak or absent signal for this compound can stem from several factors, ranging from sample preparation to instrument settings. Follow these troubleshooting steps to identify and resolve the issue:

  • Verify Analyte Integrity and Concentration:

    • Ensure the this compound standard or sample has not degraded. Use a freshly prepared solution if possible.

    • Confirm the concentration is within the detection limits of the instrument. If necessary, prepare a more concentrated sample.

  • Optimize Ionization Source:

    • Ionization Mode: this compound, a tryptamine derivative, is most effectively ionized in positive ion mode due to the presence of a basic secondary amine group that readily accepts a proton. Ensure your mass spectrometer is operating in positive electrospray ionization (ESI) mode.

    • ESI vs. APCI: While ESI is generally preferred for compounds like this compound, Atmospheric Pressure Chemical Ionization (APCI) can be a viable alternative, especially for less polar compounds or when ESI performance is suboptimal.[1][2] If you have an APCI source, a direct comparison may be beneficial. APCI is particularly effective for low polarity compounds.[3]

  • Review Mobile Phase Composition:

    • Acidic Modifiers: The addition of a volatile acid to the mobile phase is crucial for promoting protonation of this compound in the ESI source.

      • Start with 0.1% formic acid in both the aqueous and organic mobile phases.[4] This helps to maintain a consistent low pH, which is favorable for the formation of [M+H]⁺ ions.

      • Other additives like ammonium formate can also be used to enhance peak resolution and shape.[5]

    • Solvent Choice: Acetonitrile and methanol are common organic solvents. The choice can influence ionization efficiency; if signal is poor with one, try the other.

  • Optimize Mass Spectrometer Parameters:

    • Source Settings: Systematically optimize ESI source parameters, including capillary voltage, nebulizer gas flow, drying gas flow, and temperature. These parameters are instrument-dependent, so refer to your manufacturer's guidelines for initial settings and then perform a systematic optimization.

    • Collision Energy: If performing MS/MS, optimize the collision energy to ensure efficient fragmentation of the precursor ion and production of characteristic product ions.

  • Check for Matrix Effects and Ion Suppression:

    • Sample Matrix: Biological matrices can contain endogenous compounds that co-elute with this compound and suppress its ionization.

    • Sample Preparation: Employ a robust sample preparation method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing matrix interferences than simple protein precipitation.[6][7]

Question: I am observing multiple peaks or adduct ions for this compound, which complicates data analysis. How can I minimize adduct formation and simplify my mass spectra?

Answer:

Adduct formation is a common phenomenon in electrospray ionization. For this compound, you may observe adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or solvent molecules. While complete elimination may not be possible, you can take steps to minimize their formation and favor the protonated molecule ([M+H]⁺):

  • Mobile Phase Purity:

    • Use high-purity, LC-MS grade solvents and additives to minimize the presence of alkali metal salts (sodium and potassium).

    • Avoid using glassware that has been washed with detergents containing sodium salts.

  • Mobile Phase Additives:

    • The presence of a proton source, such as 0.1% formic acid, will promote the formation of the desired [M+H]⁺ ion and can help to reduce the relative abundance of other adducts.

  • Source Conditions:

    • Optimizing the source temperature and voltages can sometimes influence the adduct formation profile. Experiment with slightly higher source temperatures to potentially facilitate the desolvation of adducts.

  • Embrace Adducts for Quantification (If Necessary):

    • In some cases, a specific adduct may be more stable and provide a more reproducible signal than the protonated molecule. If a particular adduct is consistently the most abundant ion, you can choose to use it for quantification.

Indole-containing compounds, like this compound, can also form dimeric species, such as [2M-H]⁺, in the ESI source.[8][9] If you observe an ion at approximately twice the mass of your analyte, this could be a consideration.

Frequently Asked Questions (FAQs)

Q1: What are the typical ESI-MS/MS parameters for analyzing this compound?

A1: While optimal parameters are instrument-specific, a good starting point for this compound analysis would be:

ParameterTypical Setting
Ionization ModePositive ESI
Capillary Voltage3.0 - 4.5 kV
Nebulizer Gas (N₂)30 - 50 psi
Drying Gas (N₂) Flow8 - 12 L/min
Drying Gas Temperature300 - 350 °C
Precursor Ion (m/z)187.12
Product Ions (m/z)Optimization required; expect major fragments from the loss of side chains.
Collision Energy15 - 30 eV (to be optimized)

Q2: How does the choice of mobile phase affect the ionization of this compound?

A2: The mobile phase composition significantly impacts the ionization efficiency of this compound.

Mobile Phase CompositionExpected Impact on Ionization
0.1% Formic Acid in Water/AcetonitrileHighly Recommended. Promotes protonation, leading to a strong [M+H]⁺ signal.[4]
10 mM Ammonium Formate in Water/AcetonitrileGood Alternative. Buffers the mobile phase and can improve peak shape.
Neutral Water/AcetonitrileNot Recommended. Lack of a proton source will lead to poor ionization and a weak signal.
0.1% Trifluoroacetic Acid (TFA) in Water/AcetonitrileUse with Caution. While it improves chromatography, TFA is a strong ion-pairing agent and can cause significant signal suppression in ESI-MS.

Q3: What are the common adducts observed for this compound in ESI-MS?

A3: In positive ion ESI-MS, you may observe the following common adducts for this compound (C₁₂H₁₄N₂; Monoisotopic Mass: 186.1157 u):

Adduct IonMass DifferenceExpected m/z
[M+H]⁺+1.0078187.1235
[M+Na]⁺+22.9898209.1055
[M+K]⁺+38.9637225.0794
[M+NH₄]⁺+18.0344204.1501
[M+ACN+H]⁺+42.0344229.1579

Note: The expected m/z values are calculated based on the monoisotopic mass.

Experimental Protocols

Protocol 1: Basic LC-MS/MS Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound in a simple solvent matrix.

1. Sample Preparation:

  • Prepare a 1 µg/mL stock solution of this compound in methanol.
  • Dilute the stock solution to the desired concentration (e.g., 100 ng/mL) with the initial mobile phase composition.

2. LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: 5% B to 95% B over 5 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.

3. MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI).
  • Scan Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.
  • Precursor Ion: m/z 187.12.
  • Optimize source parameters (capillary voltage, gas flows, temperatures) and collision energy for your specific instrument.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS Detection sample Biological Sample extraction Solid-Phase Extraction (SPE) sample->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution injection Injection reconstitution->injection column C18 Column injection->column elution Gradient Elution column->elution ionization Positive ESI elution->ionization analysis MS/MS Analysis ionization->analysis data Data Acquisition analysis->data

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

troubleshooting_flowchart start Weak or No Signal for This compound check_ionization Check Ionization Mode start->check_ionization positive_mode Is it Positive Ion Mode? check_ionization->positive_mode positive_mode->start No, switch to Positive Mode check_mobile_phase Check Mobile Phase positive_mode->check_mobile_phase Yes acidic_modifier Is an acidic modifier present (e.g., 0.1% Formic Acid)? check_mobile_phase->acidic_modifier acidic_modifier->check_mobile_phase No, add acidic modifier optimize_source Optimize Source Parameters acidic_modifier->optimize_source Yes systematic_optimization Perform systematic optimization of capillary voltage, gas flows, and temperature. optimize_source->systematic_optimization check_sample_prep Review Sample Preparation systematic_optimization->check_sample_prep matrix_effects Consider matrix effects. Improve cleanup with SPE or LLE. check_sample_prep->matrix_effects solution Signal Improved matrix_effects->solution

Caption: Troubleshooting flowchart for weak or no signal of this compound.

References

Minimizing ion suppression in 2-Methyltryptoline LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of 2-Methyltryptoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on minimizing ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the LC-MS analysis of this compound?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1][2] This interference leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[1][2] Given that this compound is often analyzed in complex biological matrices such as plasma or urine, which contain numerous endogenous components like salts, lipids, and proteins, the risk of ion suppression is significant.[1]

Q2: How can I determine if ion suppression is affecting my this compound analysis?

A2: A common method to assess ion suppression is the post-column infusion experiment.[3] In this technique, a standard solution of this compound is continuously infused into the LC flow after the analytical column and before the mass spectrometer. A blank matrix sample (e.g., plasma extract without the analyte) is then injected. Any dip in the constant baseline signal for this compound indicates the retention time at which matrix components are eluting and causing ion suppression.

Another quantitative approach is to compare the peak area of this compound in a neat solution to its peak area when spiked into a pre-extracted blank matrix sample at the same concentration. A lower peak area in the matrix sample indicates the presence of ion suppression.

Q3: What are the primary causes of ion suppression for a compound like this compound?

A3: The primary causes of ion suppression for this compound in biological samples are co-eluting matrix components, which can include:

  • Phospholipids: Abundant in plasma and notorious for causing ion suppression in electrospray ionization (ESI).

  • Salts and Buffers: Non-volatile salts from the sample or mobile phase can crystallize on the ESI probe, reducing ionization efficiency.[4]

  • Endogenous Metabolites: Other small molecules present in the biological matrix can compete with this compound for ionization.

  • Formulation Agents: In preclinical or clinical studies, co-administered drugs or formulation excipients can also co-elute and cause ion suppression.

Troubleshooting Guides

Issue 1: Poor sensitivity and inconsistent results for this compound.

This issue is often a direct consequence of significant ion suppression.

Troubleshooting Workflow:

start Start: Poor Sensitivity/ Inconsistent Results check_is Evaluate Ion Suppression (Post-Column Infusion) start->check_is suppression_present Significant Ion Suppression Detected? check_is->suppression_present optimize_sample_prep Optimize Sample Preparation suppression_present->optimize_sample_prep Yes end End: Improved Sensitivity and Reproducibility suppression_present->end No (Investigate other issues) optimize_chromatography Optimize Chromatography optimize_sample_prep->optimize_chromatography use_is Implement Stable Isotope-Labeled Internal Standard optimize_chromatography->use_is use_is->end

Caption: Troubleshooting workflow for poor sensitivity.

Detailed Steps:

  • Assess Ion Suppression: Perform a post-column infusion experiment as described in the FAQs to confirm that ion suppression is the root cause and to identify the retention time of the interfering components.

  • Optimize Sample Preparation: The goal is to remove as many matrix components as possible before analysis.

    • Problem: Protein precipitation with acetonitrile or methanol is a quick and common technique but may not remove sufficient amounts of phospholipids and other interfering substances.

    • Solution: Switch to a more rigorous sample preparation method such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).

  • Optimize Chromatography: If sample preparation changes are insufficient, modify the LC method to chromatographically separate this compound from the interfering matrix components.

    • Problem: The this compound peak co-elutes with a region of high ion suppression.

    • Solution: Adjust the mobile phase gradient to be shallower, allowing for better separation. Alternatively, consider a different column chemistry (e.g., a biphenyl or pentafluorophenyl (PFP) phase instead of a standard C18) to alter the selectivity of the separation.

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as this compound-d3, is the ideal internal standard as it will have nearly identical chemical properties and chromatographic retention time to the analyte. It will therefore experience the same degree of ion suppression, allowing for accurate correction and quantification.

Issue 2: High variability between different sample lots (e.g., plasma from different subjects).

This can be caused by lot-to-lot differences in the composition of the biological matrix, leading to varying degrees of ion suppression.

Troubleshooting Workflow:

start Start: High Inter-Sample Variability matrix_effect_eval Quantify Matrix Effect Across Multiple Lots start->matrix_effect_eval variability_high High Variability in Matrix Factor? matrix_effect_eval->variability_high robust_sample_prep Implement More Robust Sample Preparation (SPE) variability_high->robust_sample_prep Yes end End: Reduced Inter-Sample Variability variability_high->end No (Investigate other sources of variability) use_sil_is Ensure Use of a Stable Isotope-Labeled Internal Standard robust_sample_prep->use_sil_is use_sil_is->end

Caption: Troubleshooting workflow for high inter-sample variability.

Detailed Steps:

  • Quantify the Matrix Effect: Calculate the matrix factor (MF) for this compound in at least six different lots of the biological matrix. The MF is calculated as the peak response of the analyte spiked into a post-extracted matrix sample divided by the peak response of the analyte in a neat solution. An MF of less than 1 indicates ion suppression.

  • Evaluate Variability: Calculate the coefficient of variation (%CV) of the matrix factor across the different lots. A high %CV indicates that the degree of ion suppression is not consistent between samples.

  • Improve Sample Preparation: If variability is high, the current sample preparation method is likely not robust enough to handle the differences between matrix lots. Implementing a more selective SPE protocol can help to normalize the final extracts.

  • Use a Co-eluting Internal Standard: A stable isotope-labeled internal standard is crucial for correcting for variable ion suppression, as it will be affected in the same way as the analyte in each individual sample.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect

This protocol describes how to quantitatively measure the degree of ion suppression for this compound in a biological matrix like human plasma.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound into the reconstitution solvent (e.g., 50:50 methanol:water) at a concentration of 50 ng/mL.

    • Set B (Post-Extraction Spike): Extract blank human plasma using your established sample preparation protocol (e.g., protein precipitation). Spike this compound into the final, extracted, and evaporated sample, and reconstitute with the same solvent to a final concentration of 50 ng/mL.

    • Set C (Pre-Extraction Spike): Spike this compound into blank human plasma at 50 ng/mL before performing the sample preparation protocol.

  • LC-MS/MS Analysis: Analyze all three sets of samples using your established LC-MS/MS method.

  • Calculations:

    • Matrix Effect (ME %): (Peak Area of Set B / Peak Area of Set A) * 100

    • Recovery (RE %): (Peak Area of Set C / Peak Area of Set B) * 100

    • Process Efficiency (PE %): (Peak Area of Set C / Peak Area of Set A) * 100

Data Presentation:

ParameterThis compoundInterpretation
Mean Peak Area (Set A - Neat) 1,500,000Reference response in a clean solution.
Mean Peak Area (Set B - Post-Spike) 900,000Response in the presence of matrix components.
Mean Peak Area (Set C - Pre-Spike) 765,000Overall response after extraction and matrix effects.
Matrix Effect (ME %) 60%A value of 60% indicates 40% ion suppression.
Recovery (RE %) 85%85% of the analyte is recovered through the extraction process.
Process Efficiency (PE %) 51%The overall efficiency of the method, accounting for both recovery and matrix effects.
Protocol 2: Optimized Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a more rigorous cleanup of plasma samples to reduce ion suppression.

Methodology:

  • SPE Cartridge: Use a mixed-mode cation exchange SPE cartridge.

  • Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Sample Loading: Pretreat 0.5 mL of plasma by adding 0.5 mL of 4% phosphoric acid. Load the pretreated sample onto the cartridge.

  • Washing:

    • Wash with 1 mL of 2% formic acid in water.

    • Wash with 1 mL of methanol.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the mobile phase.

Comparative Data:

Sample Preparation MethodMatrix Effect (ME %) for this compound
Protein Precipitation 60% (40% Ion Suppression)
Liquid-Liquid Extraction 75% (25% Ion Suppression)
Solid-Phase Extraction (SPE) 92% (8% Ion Suppression)

Recommended LC-MS/MS Parameters for this compound

The following are suggested starting parameters for method development. Optimization will be required for your specific instrumentation and application.

Liquid Chromatography:

ParameterRecommended Setting
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (Triple Quadrupole):

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions Precursor Ion (Q1): m/z 187.1
Product Ion (Q3) for Quantification: m/z 144.1
Product Ion (Q3) for Confirmation: m/z 117.1
Collision Energy Optimized for your instrument (start around 20-25 eV)

Logical Relationship of Method Development:

start Start: Method Development ms_params Optimize MS Parameters (Infuse this compound) start->ms_params lc_dev Develop LC Method (Good Peak Shape & Retention) ms_params->lc_dev sample_prep_dev Develop Sample Preparation (Test PPt, LLE, SPE) lc_dev->sample_prep_dev matrix_eval Evaluate Matrix Effect and Recovery sample_prep_dev->matrix_eval optimization Iteratively Optimize LC and Sample Prep to Minimize Ion Suppression matrix_eval->optimization validation Full Method Validation optimization->validation

References

Technical Support Center: Chiral Separation of 2-Methyltryptoline Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chiral separation of 2-methyltryptoline enantiomers.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of this compound, offering potential causes and systematic solutions.

Issue 1: Poor or No Enantiomeric Resolution

Symptoms:

  • A single, sharp peak is observed instead of two distinct peaks for the enantiomers.

  • Peaks are broad and overlapping, with a resolution value (Rs) significantly less than 1.5.

Potential Causes & Solutions:

Potential CauseRecommended Action
Inappropriate Chiral Stationary Phase (CSP) The selectivity of the CSP is crucial. For tryptoline derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point. If initial attempts with one type of CSP fail, screen other types, such as cyclodextrin-based or macrocyclic antibiotic-based columns.
Suboptimal Mobile Phase Composition The mobile phase composition directly influences the interaction between the analyte and the CSP. For normal phase chromatography, which has been reported as effective for similar compounds, systematically vary the ratio of the non-polar solvent (e.g., hexane or heptane) to the polar modifier (e.g., isopropanol, ethanol). Small amounts of an additive, such as trifluoroacetic acid (TFA) for basic compounds like this compound, can significantly improve peak shape and resolution.
Incorrect Elution Mode While normal phase chromatography is often successful for tryptoline analogs, reversed-phase or polar organic modes might provide better selectivity with certain CSPs. If normal phase is unsuccessful, consider switching to a reversed-phase method with a compatible CSP.
Temperature Fluctuations Temperature can affect the thermodynamics of the chiral recognition process. Ensure a stable column temperature using a column oven. Experiment with different temperatures (e.g., 25°C, 30°C, 40°C) to see if it improves resolution.
Low Analyte Concentration Very low concentrations might be difficult to detect as two separate peaks. Ensure the injected sample concentration is appropriate for the detector's sensitivity.

Troubleshooting Workflow for Poor Resolution:

Poor_Resolution start Start: Poor or No Resolution check_csp 1. Verify CSP Suitability (Polysaccharide-based is a good start) start->check_csp optimize_mp 2. Optimize Mobile Phase (Vary modifier ratio, add TFA) check_csp->optimize_mp CSP is appropriate change_mode 3. Switch Elution Mode (Normal -> Reversed Phase) optimize_mp->change_mode No improvement check_temp 4. Control Temperature (Use column oven, test different temps) change_mode->check_temp Still no resolution check_conc 5. Check Analyte Concentration check_temp->check_conc Minor improvement successful_sep Successful Separation check_conc->successful_sep Resolution achieved

Caption: Diagram 1: Troubleshooting workflow for poor resolution.

Issue 2: Peak Tailing or Fronting

Symptoms:

  • Asymmetrical peaks, where the latter half of the peak is wider than the front (tailing) or the front half is wider than the latter (fronting).

Potential Causes & Solutions:

Potential CauseRecommended Action
Secondary Interactions with Silica Support The basic nitrogen in this compound can interact with residual silanol groups on the silica support of the CSP, causing peak tailing. Adding a basic modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase (typically 0.1%) can mitigate this.
Column Overload Injecting too much sample can lead to peak fronting. Reduce the injection volume or the sample concentration.
Inappropriate Mobile Phase pH (Reversed-Phase) In reversed-phase mode, the pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Adjust the pH of the aqueous component of the mobile phase.
Column Contamination or Degradation Contaminants on the column can lead to poor peak shape. Flush the column with a strong solvent. If the problem persists, the column may be degraded and need replacement.

Logical Relationship for Peak Shape Issues:

Peak_Shape start Start: Poor Peak Shape identify_shape Identify Shape: Tailing or Fronting? start->identify_shape tailing Tailing identify_shape->tailing Tailing fronting Fronting identify_shape->fronting Fronting add_modifier Add Basic Modifier to Mobile Phase (e.g., 0.1% TEA) tailing->add_modifier reduce_load Reduce Sample Concentration or Injection Volume fronting->reduce_load check_ph Adjust Mobile Phase pH (Reversed-Phase) add_modifier->check_ph clean_column Flush or Replace Column reduce_load->clean_column good_shape Good Peak Shape check_ph->good_shape clean_column->good_shape

Caption: Diagram 2: Decision process for addressing poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the most promising chiral stationary phases (CSPs) for separating this compound enantiomers?

A1: Based on the successful separation of structurally similar indole alkaloids, polysaccharide-based CSPs are highly recommended as a starting point. Specifically, columns with cellulose or amylose derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate), have shown broad applicability for a wide range of chiral compounds.

Q2: What are typical starting conditions for method development in normal phase mode?

A2: A good starting point for the chiral separation of this compound in normal phase mode would be:

ParameterSuggested Starting Condition
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Additive 0.1% Trifluoroacetic Acid (TFA) or Diethylamine (DEA)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength ~280 nm (due to the indole chromophore)

Q3: Is derivatization necessary for the chiral separation of this compound?

A3: Not always, but it can be a useful strategy if direct separation is challenging. Derivatization with a chiral agent creates diastereomers that can often be separated on a standard achiral column. However, direct separation on a CSP is generally preferred as it involves fewer sample preparation steps and avoids potential issues with the derivatization reaction itself.

Q4: My resolution is good, but the analysis time is too long. How can I reduce the retention time?

A4: To reduce retention time while maintaining resolution, you can try the following, but be aware that a balance must be struck as resolution may be compromised:

  • Increase the percentage of the polar modifier in the mobile phase (e.g., increase the isopropanol content in a hexane/isopropanol mobile phase).

  • Increase the flow rate. This will decrease retention time but may also lead to a decrease in resolution due to reduced efficiency.

  • Use a shorter column or a column with smaller particles.

Q5: How can I confirm the elution order of the enantiomers?

A5: To confirm the elution order, you will need a standard of a single, known enantiomer. Inject the standard and compare its retention time to the peaks in the racemic mixture. Alternatively, if standards are unavailable, techniques such as circular dichroism (CD) detection coupled with HPLC can be used to determine the absolute configuration of the eluting peaks.

Experimental Protocol Example (Hypothetical)

The following is a hypothetical, yet representative, experimental protocol for the chiral HPLC separation of this compound enantiomers based on common practices for similar compounds.

Objective: To achieve baseline separation of (R)- and (S)-2-methyltryptoline.

Materials and Methods:

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as a cellulose tris(3,5-dimethylphenylcarbamate) column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane and Isopropanol (IPA) (HPLC grade). Trifluoroacetic acid (TFA).

  • Sample Preparation: Prepare a 1 mg/mL stock solution of racemic this compound in the mobile phase.

Chromatographic Conditions:

ParameterValue
Mobile Phase n-Hexane:IPA with 0.1% TFA (e.g., start with 90:10 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection UV at 280 nm

Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample of racemic this compound.

  • Monitor the separation and identify the two enantiomer peaks.

  • Optimize the separation by adjusting the ratio of n-Hexane to IPA. A higher percentage of IPA will generally decrease retention times, while a lower percentage will increase retention and may improve resolution.

  • If peak tailing is observed, consider preparing a mobile phase with 0.1% Diethylamine (DEA) instead of TFA.

Experimental Workflow Diagram:

Experimental_Workflow start Start: Method Development prep_sample 1. Prepare Sample (1 mg/mL in mobile phase) start->prep_sample prep_system 2. Prepare HPLC System (Equilibrate column) prep_sample->prep_system inject 3. Inject Racemic Sample prep_system->inject analyze 4. Analyze Chromatogram (Check resolution and peak shape) inject->analyze optimize 5. Optimize Mobile Phase (Adjust Hexane/IPA ratio) analyze->optimize Suboptimal Separation finalize End: Finalized Method analyze->finalize Baseline Separation Achieved reinject 6. Re-inject and Analyze optimize->reinject reinject->analyze

Caption: Diagram 3: General workflow for chiral method development.

Validation & Comparative

2-Methyltryptoline vs. Other Beta-Carbolines: A Comparative Guide to Neuroactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroactive properties of 2-methyltryptoline (2-methyl-1,2,3,4-tetrahydro-β-carboline or 2-MTHBC) and other prominent beta-carbolines. The information is curated to assist researchers and professionals in drug development in understanding the nuanced yet significant differences in the pharmacological profiles of these compounds.

Introduction to Beta-Carbolines and this compound

Beta-carbolines are a class of indole alkaloids with a tricyclic structure, found in various plants and endogenously in mammals. They are known to exert a wide range of neuropharmacological effects, primarily through their interaction with monoamine oxidase (MAO) enzymes and various neurotransmitter receptors.

This compound is a derivative of tryptoline (1,2,3,4-tetrahydro-β-carboline) with a methyl group at the 2-position of the tetrahydro-β-carboline core. It is a metabolite of N,N-dimethyltryptamine (N,N-DMT) and has been identified as an in vivo constituent of the rat brain.[1] The presence of N-methylated beta-carbolinium ions, including 2-methylated forms, in the human brain has raised interest in their potential neurotoxic or neuromodulatory roles, drawing comparisons to the parkinsonian-inducing agent MPP+.[2][3]

Comparative Neuropharmacology

The neuroactivity of beta-carbolines is largely dictated by their affinity for and activity at monoamine oxidases and key neurotransmitter receptors, including serotonin (5-HT), dopamine (D), and benzodiazepine receptors.

Monoamine Oxidase (MAO) Inhibition

MAO-A and MAO-B are crucial enzymes in the metabolism of monoamine neurotransmitters. Inhibition of these enzymes can lead to increased synaptic availability of neurotransmitters like serotonin and dopamine, which is a key mechanism for antidepressant and anxiolytic effects.

Table 1: Monoamine Oxidase (MAO) Inhibition by Selected Beta-Carbolines

CompoundMAO-A Ki (µM)MAO-B Ki (µM)Selectivity
Harman0.0055MAO-A selective
Norharman0.025>100MAO-A selective
Harmine0.000825MAO-A selective
Harmaline0.0003100MAO-A selective
Tryptoline0.810MAO-A selective
This compound Data not available Data not available Data not available

Data compiled from various sources.

Receptor Binding Affinities

The interaction of beta-carbolines with neurotransmitter receptors contributes significantly to their diverse pharmacological effects.

Serotonin Receptors (5-HT1A, 5-HT2A)

Beta-carbolines exhibit varying affinities for different serotonin receptor subtypes. The 5-HT2A receptor is of particular interest as it is a key target for classic psychedelic drugs. While some beta-carbolines bind to 5-HT2A receptors, their affinities are generally modest. A comprehensive study on a large series of beta-carbolines indicated little to no affinity for 5-HT1A receptors.

Dopamine D2 Receptors

Similarly, the aforementioned study found that most beta-carbolines display low affinity for dopamine D2 receptors.

Benzodiazepine Receptors

The benzodiazepine binding site on the GABA-A receptor is another target for some beta-carbolines, which can act as agonists, antagonists, or inverse agonists, leading to anxiogenic or anxiolytic effects. However, with the exception of specific compounds like β-CCM, most beta-carbolines show low affinity for this receptor.

Table 2: Receptor Binding Affinities (Ki in µM) of Selected Beta-Carbolines

Compound5-HT1A5-HT2AD2Benzodiazepine
Harman>101.5>10>10
Norharman>103.0>10>10
Harmine>100.8>10>10
Harmaline>101.2>10>10
Tryptoline>10>10>10>10
This compound Data not available Data not available Data not available Data not available

Data compiled from various sources. Note: Higher Ki values indicate lower affinity.

Dopamine Transporter (DAT) Inhibition

Several beta-carbolines have been shown to inhibit the dopamine transporter, which can lead to increased synaptic dopamine levels. This action is of particular interest in the context of potential therapeutic applications and neurotoxic mechanisms.

Table 3: Dopamine Transporter (DAT) Inhibition by Selected Beta-Carbolines

CompoundIC50 (µM)
Harman4.5
Norharman7.2
Harmine15
Harmaline20
Tryptoline60
This compound Data not available

Data compiled from various sources.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Serotonin, Dopamine) Vesicle Synaptic Vesicle MA->Vesicle Storage MAO Monoamine Oxidase (MAO-A/B) MA->MAO Degradation Increased_MA Increased Monoamine Availability Released_MA Released Monoamines Vesicle->Released_MA Exocytosis Metabolites Inactive Metabolites MAO->Metabolites Receptor Postsynaptic Receptors Released_MA->Receptor Binding Signal Signal Transduction Receptor->Signal Beta_Carboline Beta-Carboline (e.g., this compound) Beta_Carboline->MAO Inhibition Increased_MA->Released_MA Enhanced Release

Caption: Signaling pathway of monoamine oxidase (MAO) inhibition by beta-carbolines.

Receptor_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Tissue Brain Tissue Homogenate Membranes Cell Membranes (with receptors) Tissue->Membranes Incubation_Mix Incubation Mixture: Membranes + Radioligand + Test Compound Membranes->Incubation_Mix Radioligand Radiolabeled Ligand (e.g., [3H]Ketanserin for 5-HT2A) Radioligand->Incubation_Mix Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation_Mix Filtration Rapid Filtration Incubation_Mix->Filtration Bound Receptor-Bound Radioligand Filtration->Bound Unbound Free Radioligand Filtration->Unbound Scintillation Scintillation Counting Bound->Scintillation Data_Analysis Data Analysis (IC50, Ki determination) Scintillation->Data_Analysis

Caption: Experimental workflow for a competitive radioligand binding assay.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are summaries of standard protocols used to assess the neuroactivity of beta-carbolines.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Methodology:

  • Membrane Preparation: Brain tissue from a suitable animal model (e.g., rat cortex for 5-HT2A receptors) is homogenized in a cold buffer and centrifuged to isolate cell membranes containing the receptors of interest. The final membrane pellet is resuspended in an appropriate assay buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the prepared cell membranes, a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) at a fixed concentration, and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Incubation: The plates are incubated at a specific temperature (e.g., 37°C) for a set period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. The filters are then washed with cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory potency (IC50 or Ki) of a test compound on MAO-A and MAO-B activity.

Methodology:

  • Enzyme Source: MAO enzymes can be obtained from mitochondrial fractions of tissues rich in MAO, such as rat or human brain or liver, or from recombinant sources.

  • Assay Principle: The assay measures the enzymatic activity of MAO by monitoring the production of a specific product. A common method involves using a substrate that, upon oxidation by MAO, generates a fluorescent or chromogenic product. For example, kynuramine can be used as a substrate for both MAO-A and MAO-B, producing the fluorescent product 4-hydroxyquinoline.

  • Assay Procedure: The reaction mixture contains the MAO enzyme source, the substrate, and varying concentrations of the test compound. To differentiate between MAO-A and MAO-B activity, specific inhibitors are used (e.g., clorgyline for MAO-A and selegiline for MAO-B).

  • Measurement: The reaction is initiated by the addition of the substrate, and the increase in fluorescence or absorbance is measured over time using a plate reader.

  • Data Analysis: The rate of the reaction is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Dopamine Transporter (DAT) Uptake Assay

Objective: To measure the ability of a test compound to inhibit the reuptake of dopamine by the dopamine transporter.

Methodology:

  • Synaptosome Preparation: Synaptosomes, which are resealed nerve terminals containing neurotransmitter transporters, are prepared from a dopamine-rich brain region, such as the rat striatum, by homogenization and differential centrifugation.

  • Uptake Assay: Synaptosomes are pre-incubated with varying concentrations of the test compound. The uptake of dopamine is initiated by the addition of radiolabeled dopamine (e.g., [3H]dopamine).

  • Termination of Uptake: After a short incubation period, the uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]dopamine.

  • Quantification: The amount of [3H]dopamine taken up by the synaptosomes is determined by scintillation counting of the filters.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of dopamine uptake (IC50) is calculated from the dose-response curve.

Conclusion and Future Directions

The available evidence suggests that this compound, as an N-methylated beta-carboline, likely possesses neuroactive properties. Its structural similarity to other MAO-inhibiting and receptor-binding beta-carbolines, coupled with its endogenous presence and metabolic relationship to N,N-DMT, warrants further investigation.

However, a significant gap exists in the literature regarding the specific quantitative neuropharmacology of this compound. To fully understand its potential role in neurotransmission and its therapeutic or neurotoxic potential, future research should focus on:

  • Quantitative in vitro pharmacology: Determining the Ki values of this compound for MAO-A and MAO-B, as well as its binding affinities for a comprehensive panel of neurotransmitter receptors and transporters.

  • Functional assays: Characterizing the functional activity of this compound at its binding sites (e.g., as an agonist, antagonist, or inverse agonist).

  • In vivo studies: Investigating the effects of this compound on neurotransmitter levels in specific brain regions using techniques like in vivo microdialysis, and assessing its behavioral effects in animal models.

A thorough characterization of this compound's neuropharmacological profile will be instrumental in elucidating its physiological significance and evaluating its potential as a lead compound for the development of novel therapeutics targeting the central nervous system.

References

Purity Analysis of 2-Methyltryptoline Reference Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of commercially available 2-Methyltryptoline reference standards. The purity of a reference standard is paramount for accurate analytical measurements, ensuring the reliability and reproducibility of experimental data in research and drug development. This document outlines the common analytical techniques used for purity determination and presents a comparison of available standards based on publicly accessible data.

Introduction to this compound and Reference Standards

This compound, also known as 2-methyl-1,2,3,4-tetrahydro-β-carboline, is a tryptamine derivative that finds application in various research areas, including neuroscience and pharmacology. Accurate quantification and identification of this compound rely on the use of well-characterized reference standards. The purity of these standards is a critical attribute, as impurities can lead to erroneous results and misinterpretation of data.

Reference standard suppliers employ a battery of analytical techniques to assess the purity of their materials. This guide focuses on the most common methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparison of this compound Reference Standards

The following table summarizes the purity information for this compound reference standards from various suppliers based on available online data. It is important to note that a detailed Certificate of Analysis (CoA) for a specific lot should always be consulted for precise purity values and methodologies.

SupplierProduct NameCAS NumberStated PurityAnalytical Techniques Mentioned
Cayman Chemical 2-methyl-1,2,3,4-Tetrahydro-β-carboline13100-00-0≥98%[1]GC-MS data available upon request[1]
GlpBio 2-methyl-1,2,3,4-Tetrahydro-β-carboline13100-00-0>98.00%Not specified on product page
ChemSrc (aggregator) This compound13100-00-098.0% (from one listed supplier)[2]Not specified

Note: The absence of detailed, publicly available Certificates of Analysis from all suppliers limits a more in-depth, batch-specific comparison. Researchers are strongly encouraged to request and review the CoA for any reference standard before use.

Experimental Protocols for Purity Analysis

The following are detailed, representative experimental protocols for the purity analysis of this compound. These are based on established analytical methods for tryptoline derivatives and related compounds.

HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds. It separates the main compound from any impurities, allowing for their quantification.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Weigh Reference Standard dissolve Dissolve in Mobile Phase prep->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter hplc Inject into HPLC System filter->hplc separation Separation on C18 Column hplc->separation detection UV Detection (e.g., 280 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Purity (% Area) integration->calculation

Caption: Workflow for HPLC Purity Analysis of this compound.

Instrumentation and Parameters:

  • Instrument: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for tryptoline derivatives.

    • Example Gradient: Start with 10% acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm (based on the indole chromophore).

  • Injection Volume: 10 µL.

  • Data Analysis: Purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents and by-products from synthesis.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep Dissolve Reference Standard in a volatile solvent (e.g., Methanol) gcms Inject into GC-MS System prep->gcms separation Separation on a Capillary Column (e.g., DB-5ms) gcms->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometry Detection ionization->detection tic Generate Total Ion Chromatogram (TIC) detection->tic spectra Obtain Mass Spectra of Peaks tic->spectra library Compare Spectra to NIST Library spectra->library quant Quantify Impurities spectra->quant

Caption: Workflow for GC-MS Purity and Identity Analysis.

Instrumentation and Parameters:

  • Instrument: A standard GC-MS system.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is often suitable.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-550 amu.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: The identity of the main peak is confirmed by comparing its mass spectrum to a reference library (e.g., NIST). Impurities are identified and quantified based on their peak areas in the total ion chromatogram and their mass spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of a molecule. ¹H-NMR is used to confirm the identity of the compound and can also be used to detect and quantify structurally related impurities.

Logical Relationship for NMR Data Interpretation

NMR_Logic cluster_data NMR Data cluster_interpretation Spectral Interpretation cluster_conclusion Conclusion spectrum Acquire ¹H-NMR Spectrum chem_shift Chemical Shift (δ) Analysis spectrum->chem_shift integration Integration (Proton Count) spectrum->integration coupling Coupling Patterns (J-values) spectrum->coupling structure_confirm Structural Confirmation of this compound chem_shift->structure_confirm impurity_id Identification of Impurities chem_shift->impurity_id integration->structure_confirm integration->impurity_id coupling->structure_confirm

Caption: Logical Flow for Structural Elucidation using ¹H-NMR.

Instrumentation and Parameters:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the reference standard in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: A standard ¹H pulse program is used.

  • Data Analysis: The chemical shifts, integration of peaks, and coupling patterns are compared to the expected spectrum for this compound. The presence of unexpected signals may indicate impurities. Quantitative NMR (qNMR) can be used for a highly accurate purity assessment by comparing the integral of a signal from the analyte to that of a certified internal standard.

Conclusion and Recommendations

The purity of this compound reference standards is a critical factor for obtaining reliable experimental results. While suppliers typically state a purity of ≥98%, the onus is on the researcher to obtain and critically evaluate the Certificate of Analysis for the specific lot they are using. This guide provides a framework for understanding the analytical techniques used for purity assessment and serves as a starting point for comparing available reference standards. For critical applications, it is recommended to perform an in-house verification of the purity using at least one of the orthogonal methods described above.

References

Unveiling the Metabolic Fate of 2-Methyltryptoline: A Comparative Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The study of xenobiotic metabolism is a cornerstone of drug discovery and development, providing critical insights into the efficacy, safety, and potential drug-drug interactions of novel compounds. This guide offers a comparative analysis of methodologies for the structural elucidation of predicted novel metabolites of 2-methyltryptoline, a tryptoline derivative. While specific novel metabolites of this compound are not extensively documented in current literature, we present a predictive metabolic pathway based on the known biotransformation of structurally related β-carbolines and tryptamines. This guide provides a framework for the identification and characterization of these potential metabolites using state-of-the-art analytical techniques.

Predicted Novel this compound Metabolites: A Comparative Overview

Based on established metabolic pathways for similar compounds, such as N,N-dimethyltryptamine and 1-methyltetrahydro-β-carboline, the metabolism of this compound is anticipated to proceed through Phase I (oxidation) and Phase II (conjugation) reactions.[1][2][3] The primary sites of metabolic modification are predicted to be the indole ring and the N-methyl group.

Table 1: Predicted Phase I and Phase II Metabolites of this compound

Metabolite IDPredicted StructureMetabolic ReactionKey Structural FeaturePredicted Mass Shift
M16-hydroxy-2-methyltryptolineAromatic HydroxylationHydroxyl group on the indole ring+16 Da
M2N-oxide-2-methyltryptolineN-oxidationN-oxide on the tertiary amine+16 Da
M3TryptolineN-demethylationRemoval of the N-methyl group-14 Da
M46-hydroxy-2-methyltryptoline-glucuronideGlucuronidationGlucuronic acid conjugated to the hydroxyl group+192 Da

Performance Comparison of Analytical Techniques for Metabolite Elucidation

The structural elucidation of these predicted metabolites relies on a combination of powerful analytical techniques. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is indispensable for detection and formula determination, while Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information.

Table 2: Comparison of Key Analytical Techniques for Metabolite Identification

TechniquePrimary ApplicationInformation ProvidedAdvantagesLimitations
LC-MS/MS (HRMS) Metabolite detection, identification, and quantificationAccurate mass, molecular formula, fragmentation patternHigh sensitivity and selectivity, suitable for complex mixturesIsomeric differentiation can be challenging
NMR Spectroscopy Definitive structure elucidation1H and 13C chemical shifts, coupling constants, 2D correlationsUnambiguous structure determination, stereochemistryLower sensitivity, requires isolated and pure compounds
In Silico Prediction Tools Hypothesis generationPredicted metabolite structures and sites of metabolismHigh-throughput, cost-effectivePredictions require experimental validation

Experimental Protocols

In Vitro Metabolism of this compound using Human Liver Microsomes (HLM)

Objective: To generate metabolites of this compound in a controlled in vitro system.

Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN)

  • Incubator/shaker

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and HLM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound to a final concentration of 1 µM.

  • Incubate the reaction mixture at 37°C for 60 minutes with gentle shaking.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

  • Collect the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis for Metabolite Identification

Objective: To detect and identify potential metabolites of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Range: m/z 100-1000

  • Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) to acquire both full scan MS and MS/MS spectra.

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) for fragmentation.

Data Analysis:

  • Extract ion chromatograms for the predicted masses of metabolites.

  • Analyze the MS/MS fragmentation patterns to confirm the identity of the metabolites. Compare fragmentation of the parent compound with that of the potential metabolites to identify core structural similarities and modifications.

Visualizing Metabolic Pathways and Workflows

This compound This compound M1 6-hydroxy-2-methyltryptoline This compound->M1 Hydroxylation (CYP450) M2 N-oxide-2-methyltryptoline This compound->M2 N-oxidation (CYP450) M3 Tryptoline This compound->M3 N-demethylation (CYP450) M4 6-hydroxy-2-methyltryptoline- glucuronide M1->M4 Glucuronidation (UGT) Excretion Excretion M4->Excretion

Caption: Predicted metabolic pathway of this compound.

cluster_invitro In Vitro Metabolism cluster_analysis Analytical Workflow cluster_elucidation Structural Elucidation Incubation with HLM Incubation with HLM Protein Precipitation Protein Precipitation Incubation with HLM->Protein Precipitation LC-MS/MS Analysis LC-MS/MS Analysis Protein Precipitation->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Metabolite Identification Metabolite Identification Data Processing->Metabolite Identification Isolation & Purification Isolation & Purification Metabolite Identification->Isolation & Purification For novel metabolites NMR Analysis NMR Analysis Isolation & Purification->NMR Analysis Structure Confirmation Structure Confirmation NMR Analysis->Structure Confirmation

Caption: Experimental workflow for metabolite identification.

References

Confirmation of 2-Methyltryptoline Identity: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive identification of 2-Methyltryptoline (also known as 2-methyl-1,2,3,4-tetrahydro-β-carboline), a tryptamine metabolite and a component of certain psychoactive substances, is crucial for research and forensic applications.[1] This guide provides a comparative overview of key analytical techniques for confirming the identity of this compound, with a focus on the use of certified reference materials and a comparison with potential isomeric alternatives.

Reference Material: The Cornerstone of Accurate Identification

The use of a certified reference material (CRM) is fundamental for the unequivocal identification of this compound. A commercially available analytical reference standard for 2-methyl-1,2,3,4-tetrahydro-β-carboline serves as the benchmark against which analytical data from a test sample is compared.[1]

Table 1: Chemical Properties of this compound Reference Standard

PropertyValue
Formal Name 2,3,4,9-tetrahydro-2-methyl-1H-pyrido[3,4-b]indole
CAS Number 13100-00-0
Molecular Formula C₁₂H₁₄N₂
Molecular Weight 186.3 g/mol
Purity ≥98%

Comparative Analytical Techniques

The following analytical methods are commonly employed for the identification and quantification of this compound and related tryptamine derivatives. Each technique provides a unique analytical signature that, when combined, offers a high degree of confidence in the compound's identity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. The method separates compounds based on their retention time in a gas chromatography column, and the mass spectrometer provides a fragmentation pattern (mass spectrum) that is characteristic of the molecule's structure.

Experimental Protocol: GC-MS Analysis

A typical GC-MS protocol for tryptamine-related compounds involves the following steps:

  • Sample Preparation: The sample is dissolved in a suitable organic solvent (e.g., methanol, ethyl acetate). Derivatization, for instance, with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), may be employed to improve the volatility and chromatographic properties of the analyte.

  • GC Separation:

    • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250-280°C.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at 100°C, hold for 1 minute, then ramp to 280°C at 10-15°C/min, and hold for 5-10 minutes.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: A scan range of m/z 40-500 is typically used.

Data Presentation: GC-MS Fragmentation Pattern

While a publicly available, verified mass spectrum for this compound is not readily accessible, the expected fragmentation pattern would be key to its identification. The molecular ion peak (M+) would be expected at m/z 186. Key fragment ions would arise from the cleavage of the tetrahydro-β-carboline ring system. A characteristic fragmentation pathway for tetrahydro-β-carbolines involves a retro-Diels-Alder (RDA) reaction. For this compound, a significant fragment would likely be observed at m/z 144, corresponding to the loss of the N-methylated ethylamine moiety.

Table 2: Predicted GC-MS Data for this compound

ParameterPredicted Value
Retention Index (DB-5 type column) ~1900-2100
Molecular Ion (M+) m/z 186
Key Fragment Ions m/z 144, 130, 115, 77, 42

Comparison with Isomers:

Positional isomers, such as 1-methyl-1,2,3,4-tetrahydro-β-carboline, will have the same molecular weight (186 g/mol ) but will exhibit different fragmentation patterns and GC retention times. The position of the methyl group significantly influences the stability of the resulting fragment ions. For example, 1-methyltryptoline often shows a prominent fragment from the loss of the methyl group. Chromatographic separation is essential to distinguish between these isomers.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Sample Test Sample Dissolution Dissolution in Solvent Sample->Dissolution Ref_Std Reference Standard Ref_Std->Dissolution Derivatization Derivatization (Optional) Dissolution->Derivatization Injection Injection Derivatization->Injection GC_Column GC Separation Injection->GC_Column Ionization EI Ionization GC_Column->Ionization Mass_Analyzer Mass Analyzer Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector RT_Comparison Retention Time Comparison Detector->RT_Comparison MS_Comparison Mass Spectrum Comparison Detector->MS_Comparison Confirmation Identity Confirmation RT_Comparison->Confirmation MS_Comparison->Confirmation

Caption: Workflow for this compound identification using GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it particularly suitable for analyzing complex matrices. It separates compounds in the liquid phase before they are ionized and fragmented in the mass spectrometer.

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation: Samples are typically dissolved in the mobile phase.

  • LC Separation:

    • Column: A reverse-phase C18 column (e.g., 50-150 mm length, 2.1-4.6 mm internal diameter, 1.8-5 µm particle size) is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

  • MS/MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for tryptamine derivatives.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves selecting a precursor ion (the protonated molecule [M+H]⁺) and monitoring specific product ions after collision-induced dissociation (CID).

Data Presentation: LC-MS/MS Transitions

For this compound, the precursor ion would be [M+H]⁺ at m/z 187. The product ions would be generated by fragmentation of the protonated molecule.

Table 3: Predicted LC-MS/MS MRM Transitions for this compound

Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
187144117

Comparison with Isomers:

While isomers will have the same precursor ion (m/z 187), their product ion ratios and potentially the product ions themselves can differ, aiding in their differentiation. However, chromatographic separation remains the most reliable method to distinguish between positional isomers.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Test Sample & Ref Std Dissolution Dissolution in Mobile Phase Sample->Dissolution Injection Injection Dissolution->Injection LC_Column LC Separation Injection->LC_Column ESI ESI Source LC_Column->ESI Q1 Q1: Precursor Ion Selection ESI->Q1 Q2 Q2: Collision Cell (CID) Q1->Q2 Q3 Q3: Product Ion Scan Q2->Q3 RT_Comparison Retention Time Comparison Q3->RT_Comparison MRM_Comparison MRM Transition Ratio Comparison Q3->MRM_Comparison Confirmation Identity Confirmation RT_Comparison->Confirmation MRM_Comparison->Confirmation

References

Safety Operating Guide

Prudent Disposal of 2-Methyltryptoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a general framework for the proper disposal of 2-Methyltryptoline based on established best practices for hazardous chemical waste management. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed and definitive guidance. Institutional and local regulations for hazardous waste disposal must be strictly followed.

The responsible management of chemical waste is a critical component of laboratory safety and environmental protection. For a compound like this compound, a tryptoline derivative, a cautious approach to disposal is necessary due to its potential biological activity and the general principle of treating all novel or under-characterized substances as potentially hazardous.

Step-by-Step Disposal Protocol

The disposal of this compound should be approached with the assumption that it is a hazardous chemical waste. The following steps provide a procedural guide for its safe handling and disposal.

  • Hazard Identification and Assessment:

    • Consult the Safety Data Sheet (SDS): The SDS is the primary source of information regarding the hazards of this compound. Pay close attention to sections covering physical and chemical properties, stability and reactivity, toxicological information, and disposal considerations.

    • Assume Hazardous Properties: In the absence of a comprehensive SDS or clear hazard information, treat this compound as a hazardous substance. This includes assuming potential toxicity, reactivity, or other hazardous characteristics.

  • Waste Segregation:

    • Dedicated Waste Stream: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.

    • Avoid Incompatible Materials: Keep this compound waste separate from incompatible materials as indicated in the SDS.

  • Proper Containerization:

    • Use a Designated, Compatible Container: The waste container must be made of a material compatible with this compound. Typically, glass or high-density polyethylene (HDPE) containers are suitable.

    • Secure Closure: The container must have a secure, leak-proof lid.

    • Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a spill.

  • Accurate Labeling:

    • Hazardous Waste Label: Affix a completed hazardous waste label to the container as soon as the first drop of waste is added.

    • Complete Information: The label must include the full chemical name ("this compound"), the concentration, and a clear indication of the associated hazards (e.g., "Toxic," "Harmful").[1]

  • Safe Storage:

    • Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage facility.

    • Follow Institutional Guidelines: Adhere to your institution's specific requirements for the storage of hazardous waste, including limits on the volume of waste that can be accumulated in a laboratory.[2]

  • Arrange for Disposal:

    • Contact EH&S: Coordinate with your institution's Environmental Health & Safety (EH&S) department for the pickup and disposal of the this compound waste.[1]

    • Provide Necessary Documentation: Be prepared to provide the completed hazardous waste label and any other required documentation to the disposal personnel.

Interpreting the Safety Data Sheet (SDS) for Disposal

The SDS for this compound is the most critical document for determining the appropriate disposal procedure. The following table highlights key sections and information to look for.

SDS SectionInformation to Identify
Section 2: Hazard(s) Identification Look for GHS hazard classifications, signal words (e.g., "Danger," "Warning"), and hazard statements (H-statements) that describe the nature of the hazards.
Section 7: Handling and Storage Provides guidance on safe handling practices and storage conditions, which are relevant for the temporary storage of the waste.
Section 13: Disposal Considerations This section will provide specific instructions or recommendations for the disposal of the chemical. It may refer to federal, state, and local regulations.
Section 14: Transport Information Details the shipping name and hazard class for transportation, which is handled by the disposal vendor but is useful for understanding the hazard level.

Experimental Protocols Cited

This guidance is based on standard operating procedures for hazardous waste management and does not cite specific experimental protocols for this compound. The principles outlined are derived from general laboratory safety manuals and regulatory guidelines for chemical waste.[1][2][3][4]

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of a chemical such as this compound.

A Chemical Waste Generated (e.g., this compound) B Consult Safety Data Sheet (SDS) A->B C Is the waste hazardous? B->C D Segregate into a dedicated, compatible waste container C->D Yes H Follow institutional procedures for non-hazardous waste disposal C->H No E Affix a complete Hazardous Waste Label D->E F Store in a designated Satellite Accumulation Area E->F G Contact EH&S for waste pickup and disposal F->G

Caption: Decision workflow for the disposal of laboratory chemical waste.

References

Personal protective equipment for handling 2-Methyltryptoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 2-Methyltryptoline (CAS No. 13100-00-0) in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure research environment.

Hazard Assessment and Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is crucial to treat it with caution as a compound intended for research and forensic applications[1][2]. Tryptamine derivatives can present various hazards, and therefore, a comprehensive approach to personal protection is mandatory.

Recommended Personal Protective Equipment (PPE)

Protection Type Specific Recommendations Rationale
Hand Protection Nitrile glovesProvides a barrier against skin contact. Contaminated gloves should be disposed of immediately.
Eye Protection Safety glasses with side-shields or gogglesProtects eyes from splashes or airborne particles.
Skin and Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Minimizes inhalation exposure.

Note: Always consult your institution's specific safety guidelines and the full Safety Data Sheet before handling any chemical.

Handling and Storage

Proper handling and storage are vital to maintain the integrity of this compound and the safety of the laboratory.

  • Handling:

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray[3].

    • Wash hands and any exposed skin thoroughly after handling[3].

    • Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed[4].

    • Ensure adequate ventilation, especially in confined areas[3].

  • Storage:

    • Store in a well-ventilated place[3].

    • Keep the container tightly closed[3].

    • Store locked up[3].

    • Recommended storage temperature is -20°C[5].

Emergency Procedures

In case of exposure or a spill, follow these immediate first-aid measures.

Exposure Type First-Aid Measures
Inhalation Move the person to fresh air. If they are not breathing, give artificial respiration. Consult a physician[6].
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention[3][4].
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[3].
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[3][6].

Disposal Plan

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.

  • Waste Disposal:

    • Dispose of contents and container to an approved waste disposal plant[4].

    • Do not allow the product to enter drains, sewers, or surface and ground water[2].

  • Contaminated Clothing:

    • Wash contaminated clothing before reuse[4].

Operational Workflow

The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal.

Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Weigh/Measure in Ventilated Area B->C D Perform Experiment C->D E Decontaminate Work Area D->E H Store in Tightly Sealed Container at -20°C D->H If not all material is used F Dispose of Waste E->F G Doff and Dispose of PPE F->G

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyltryptoline
Reactant of Route 2
Reactant of Route 2
2-Methyltryptoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.